Hexamethylacetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 848. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4-tetramethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQGEWJEWJMQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061154 | |
| Record name | Di-tert-butyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-24-7 | |
| Record name | Di-tert-butyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanone, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-tert-butyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexamethylacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW4P959GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Hexamethylacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylacetone, systematically known as 2,2,4,4-tetramethyl-3-pentanone and also commonly referred to as di-tert-butyl ketone, is a sterically hindered ketone with significant applications in organic synthesis and materials science. Its unique structural features impart notable stability and specific reactivity, making it a valuable building block and a subject of interest in mechanistic studies. This technical guide provides a comprehensive overview of the chemical properties, structure, and a detailed experimental protocol for the synthesis of this compound. All quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature, characterized by its high degree of steric hindrance around the carbonyl group. This steric bulk significantly influences its physical and chemical properties.[1] The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2,4,4-Tetramethyl-3-pentanone | [2] |
| Synonyms | This compound, Di-tert-butyl ketone, Pivalone | [3] |
| CAS Number | 815-24-7 | [2] |
| Molecular Formula | C₉H₁₈O | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 152-153 °C | [4][5] |
| Density | 0.824 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.419 | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Stability | Stable under normal conditions | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
| SMILES | CC(C)(C)C(=O)C(C)(C)C | [2] |
| InChI Key | UIQGEWJEWJMQSL-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure of this compound is characterized by a central carbonyl group flanked by two bulky tert-butyl groups. This arrangement is responsible for the molecule's significant steric hindrance.
Experimental Protocols
Synthesis of this compound via Barbier-Type Reaction and Hydrolysis
A convenient method for the synthesis of this compound involves a Barbier-type reaction of pivalonitrile with tert-butyl chloride and metallic lithium to form 2,2,4,4-tetramethyl-3-pentanimine, followed by acidic hydrolysis of the imine to the desired ketone.
Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine
-
Materials:
-
Pivalonitrile
-
tert-Butyl chloride
-
Metallic lithium
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with metallic lithium sand in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of pivalonitrile and an excess of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the lithium metal is consumed.
-
The reaction is then carefully quenched by the slow addition of water.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,4,4-tetramethyl-3-pentanimine.
-
Step 2: Hydrolysis of 2,2,4,4-Tetramethyl-3-pentanimine to this compound
-
Procedure:
-
The crude 2,2,4,4-tetramethyl-3-pentanimine is dissolved in a suitable solvent such as diethyl ether.
-
The solution is then treated with an aqueous acid solution (e.g., 2M HCl) and stirred vigorously at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound.
-
The crude product can be purified by distillation.
-
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods.
| Spectroscopy | Key Features |
| ¹H NMR | A single sharp peak is expected in the upfield region (around δ 1.2-1.4 ppm) corresponding to the 18 equivalent protons of the two tert-butyl groups. |
| ¹³C NMR | Three distinct signals are expected: one for the carbonyl carbon (downfield, around δ 215-220 ppm), one for the quaternary carbons of the tert-butyl groups, and one for the primary carbons of the methyl groups. |
| Infrared (IR) | A strong, sharp absorption band characteristic of the C=O stretching vibration of a ketone, typically in the range of 1680-1700 cm⁻¹. The steric hindrance may shift this frequency slightly. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 142. Characteristic fragmentation patterns would include the loss of a tert-butyl group (m/z = 85) and a McLafferty rearrangement is not possible due to the absence of γ-hydrogens. |
Applications in Research and Development
This compound serves as a valuable tool in several areas of chemical research and development:
-
Sterically Hindered Base: Due to the steric bulk around the carbonyl group, the corresponding enolate of this compound is a strong, non-nucleophilic base used in various organic transformations.
-
Mechanistic Studies: Its rigid and well-defined structure makes it an excellent model compound for studying reaction mechanisms, particularly those involving nucleophilic addition to carbonyls.
-
Precursor in Synthesis: It is a starting material for the synthesis of other sterically hindered molecules, which can be used as ligands for catalysts or as building blocks for complex organic architectures.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional laboratory guidance and a thorough risk assessment. All experimental work should be conducted by trained personnel in a suitably equipped laboratory.
References
An In-Depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2,2,4,4-tetramethyl-3-pentanone, a sterically hindered ketone also known as di-tert-butyl ketone or pivalone. This document details key experimental methodologies, presents quantitative data in structured tables, and includes visual diagrams of reaction pathways and workflows to facilitate understanding and application in a research and development setting.
Introduction
2,2,4,4-Tetramethyl-3-pentanone is a unique aliphatic ketone characterized by the significant steric hindrance around its carbonyl group, imparted by two adjacent tertiary butyl groups. This structural feature governs its reactivity and makes its synthesis a topic of interest in organic chemistry. It serves as a valuable building block and a model compound for studying steric effects in chemical reactions. This guide explores the most effective methods for its preparation, including the Barbier-type reaction of pivalonitrile, approaches using organometallic reagents, and the oxidation of the corresponding secondary alcohol.
Key Synthetic Pathways
Several synthetic strategies have been developed for the synthesis of 2,2,4,4-tetramethyl-3-pentanone. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts. The most prominent and practical routes are detailed below.
Barbier-Type Reaction of Pivalonitrile followed by Hydrolysis
A highly efficient and convenient method for the synthesis of 2,2,4,4-tetramethyl-3-pentanone involves a Barbier-type reaction of pivalonitrile with tert-butyl chloride and metallic lithium. This reaction forms the corresponding imine, 2,2,4,4-tetramethyl-3-pentanimine, which is subsequently hydrolyzed to yield the desired ketone. This method is noted for its simplicity and the use of inexpensive starting materials.
Experimental Protocol:
Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: The flask is charged with metallic lithium (excess) and anhydrous diethyl ether.
-
Reaction Initiation: A solution of pivalonitrile and an excess of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of lithium. The reaction is typically initiated at room temperature.
-
Reaction Progression: The reaction mixture is stirred until the consumption of the starting materials is complete, which can be monitored by techniques such as gas chromatography (GC).
-
Workup: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude imine.
Step 2: Hydrolysis of 2,2,4,4-Tetramethyl-3-pentanimine
-
Purification and Hydrolysis: The crude imine can be purified by extraction into an aqueous acid solution (e.g., dilute hydrochloric acid).
-
Slow Hydrolysis: The acidic aqueous solution containing the protonated imine is allowed to stand, leading to slow hydrolysis to 2,2,4,4-tetramethyl-3-pentanone.
-
Isolation: The resulting ketone is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic extract is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The final product can be purified by distillation.
Caption: Barbier-type synthesis of di-tert-butyl ketone.
Organometallic Reagent Approaches
The use of organometallic reagents such as Grignard and organocadmium reagents is a classical approach for ketone synthesis. However, in the case of highly sterically hindered ketones like 2,2,4,4-tetramethyl-3-pentanone, these methods face significant challenges.
A logical, yet problematic, route involves the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with pivaloyl chloride. Research has shown that this reaction predominantly leads to reduction of the acid chloride, yielding neopentyl alcohol and neopentyl pivalate, rather than the desired ketone[1]. This is attributed to the bulky Grignard reagent acting as a reducing agent rather than a nucleophile.
An alternative, though for a different but related ketone, has shown some success. The synthesis of tert-butylneopentyl ketone was achieved in 51% yield by the addition of tert-butylmagnesium chloride to tert-butylacetyl chloride[2]. This suggests that the choice of the acyl chloride is critical and that this route is not ideal for di-tert-butyl ketone.
Caption: Grignard reaction showing major reduction pathway.
Organocadmium reagents are known to react with acyl chlorides to form ketones without the issue of over-addition to form tertiary alcohols, a common side reaction with more reactive organometallics like Grignard reagents[3][4]. The general procedure involves the preparation of di-tert-butylcadmium from a tert-butyl Grignard or organolithium reagent and a cadmium salt (e.g., CdCl₂). The resulting organocadmium reagent is then reacted with pivaloyl chloride.
While this method is theoretically sound, early reports indicated a low yield (17%) for the synthesis of 2,2,4,4-tetramethyl-3-pentanone via this route. The toxicity of cadmium compounds also limits the widespread use of this method.
Experimental Protocol (General):
-
Preparation of Di-tert-butylcadmium: In a flame-dried, inert atmosphere flask, anhydrous cadmium chloride is suspended in an appropriate solvent (e.g., diethyl ether). A solution of tert-butylmagnesium chloride or tert-butyllithium is added dropwise at a controlled temperature (often 0 °C or below). The reaction mixture is stirred to ensure complete formation of the organocadmium reagent.
-
Reaction with Acyl Chloride: The solution of di-tert-butylcadmium is then treated with a solution of pivaloyl chloride, typically at low temperatures to control the reaction rate.
-
Workup and Purification: The reaction is quenched with a dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product is then purified by distillation.
Oxidation of 2,2,4,4-Tetramethyl-3-pentanol
An alternative route to 2,2,4,4-tetramethyl-3-pentanone is the oxidation of its corresponding secondary alcohol, 2,2,4,4-tetramethyl-3-pentanol (di-tert-butylcarbinol). This method is contingent on the efficient synthesis of the precursor alcohol.
Experimental Protocol:
Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanol
The precursor alcohol can be synthesized via the reduction of 2,2,4,4-tetramethyl-3-pentanone itself, or through other methods. A more direct synthesis involves the reaction of tert-butyllithium with pivalaldehyde, though this can be challenging due to the reactivity of tert-butyllithium.
Step 2: Oxidation of 2,2,4,4-Tetramethyl-3-pentanol
A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones[5][6]. For sterically hindered alcohols, stronger oxidizing agents or specific conditions may be necessary.
-
Reaction Setup: The alcohol is dissolved in a suitable solvent, such as acetone or dichloromethane, in a flask equipped with a stirrer and a dropping funnel.
-
Oxidation: An oxidizing agent, such as Jones reagent (chromic acid in acetone) or a milder alternative like pyridinium chlorochromate (PCC) or a Swern oxidation, is added portion-wise while maintaining a controlled temperature.
-
Monitoring and Workup: The reaction progress is monitored by TLC or GC. Upon completion, the excess oxidant is quenched (e.g., with isopropanol for Jones reagent), and the product is worked up by filtration, extraction, and washing.
-
Purification: The crude ketone is purified by distillation or chromatography.
Caption: Workflow for the synthesis via oxidation.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Barbier-Type Reaction | Pivalonitrile, tert-Butyl Chloride | Lithium metal | Diethyl ether | Room Temp. | Efficient (not quantified in abstract) | - |
| Grignard Reaction | Pivaloyl Chloride, tert-Butylmagnesium Chloride | - | Diethyl ether | Reflux | Minor (Major reduction) | [1] |
| Organocadmium | Pivaloyl Chloride, Di-tert-butylcadmium | - | Diethyl ether | - | 17 | - |
| Oxidation | 2,2,4,4-Tetramethyl-3-pentanol | Jones Reagent, PCC, etc. | Acetone, DCM | 0 to Room Temp. | Generally Good (substrate dependent) | [5][6] |
Physical and Spectroscopic Data of 2,2,4,4-Tetramethyl-3-pentanone
| Property | Value | Reference |
| CAS Number | 815-24-7 | [7] |
| Molecular Formula | C₉H₁₈O | [7] |
| Molecular Weight | 142.24 g/mol | [8] |
| Appearance | Colorless liquid | - |
| Boiling Point | 152-153 °C | - |
| Density | 0.824 g/mL at 25 °C | - |
| Refractive Index (n²⁰/D) | 1.419 | - |
| ¹H NMR (CDCl₃) | δ ~1.25 (s, 18H) | - |
| ¹³C NMR (CDCl₃) | δ ~220 (C=O), 45 (quaternary C), 28 (CH₃) | - |
| IR (neat, cm⁻¹) | ~1685 (C=O stretch) | [8] |
| Mass Spectrum (m/z) | 142 (M+), 85, 57 (base peak) | [7] |
Conclusion
The synthesis of 2,2,4,4-tetramethyl-3-pentanone presents unique challenges due to significant steric hindrance. While classical organometallic routes involving Grignard and organocadmium reagents are plausible, they suffer from low yields or competing reduction reactions. The most promising and practical approach appears to be the Barbier-type reaction of pivalonitrile with tert-butyl chloride and lithium, followed by hydrolysis of the resulting imine. The oxidation of 2,2,4,4-tetramethyl-3-pentanol also offers a viable, albeit potentially longer, synthetic route. The selection of the optimal synthetic pathway will depend on the specific requirements of the research or development program, including scale, cost, and safety considerations. This guide provides the foundational knowledge for undertaking the synthesis of this sterically congested and chemically interesting molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. Organocadmium chemistry - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 8. 3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Di-tert-butyl Ketone: CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical identifier and safety profile of di-tert-butyl ketone. The data herein is compiled for use by professionals in research, scientific, and drug development fields.
Chemical Identification
Di-tert-butyl ketone, also known as 2,2,4,4-tetramethyl-3-pentanone, is an organic compound with the CAS number 815-24-7 .[1][2][3][4] It is recognized for its distinct structure, featuring two bulky tert-butyl groups attached to a central carbonyl group.[1]
Synonyms:
Physicochemical Properties
Di-tert-butyl ketone is a colorless liquid at room temperature.[1][3] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H18O[1][2][3][4] |
| Molecular Weight | 142.24 g/mol [2][4] |
| Boiling Point | 152 °C[4] |
| 69.5 °C @ 48 Torr[5] | |
| Melting Point | -25.2 °C[3][5] |
| Density | 0.8776 g/cm³ @ 20 °C[3] |
| 0.8269 g/cm³ @ 20 °C[5] | |
| 0.820 g/mL[4] | |
| Flash Point | 32.8 °C[3] |
| Refractive Index | 1.416[3] |
| 1.419[4] | |
| LogP (Octanol/Water Partition Coefficient) | 3.00[2][4] |
Safety and Hazard Information
Di-tert-butyl ketone is classified as a flammable liquid and vapor.[3] While considered to have low toxicity, standard safety precautions are essential when handling this compound.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[3] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][6] |
| P233 | Keep container tightly closed.[3][6] |
| P240 | Ground and bond container and receiving equipment.[3][6] |
| P241 | Use explosion-proof electrical/ ventilating/ lighting equipment.[3] |
| P242 | Use non-sparking tools.[3] |
| P243 | Take action to prevent static discharges.[3] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[3] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3][6] |
| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[3] |
| P403+P235 | Store in a well-ventilated place. Keep cool.[3] |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[3] |
Toxicity Data:
Detailed toxicological studies specifically for di-tert-butyl ketone were not available in the consulted resources. It is generally considered to have low toxicity.[1] For related ketones, such as methyl n-butyl ketone, exposure can lead to headaches, dizziness, and peripheral neuropathy with chronic exposure.
Experimental Protocols
Detailed experimental methodologies for the cited data were not available in the search results. However, some safety data for similar ketones references OECD Test Guidelines. For instance, toxicity data for diisobutyl ketone, a related compound, was generated using OECD Test Guidelines 201, 202, and 203 for algae, daphnia, and fish, respectively.
Safe Handling and Emergency Workflow
The following diagram illustrates a logical workflow for the safe handling of di-tert-butyl ketone and the appropriate response in case of an emergency.
Caption: Workflow for safe handling and emergency response for di-tert-butyl ketone.
References
An In-depth Technical Guide to Hexamethylacetone (2,2,4,4-Tetramethyl-3-pentanone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylacetone, also known by its IUPAC name 2,2,4,4-tetramethyl-3-pentanone and as di-tert-butyl ketone or pivalone, is a unique aliphatic ketone. Its most defining feature is the extreme steric hindrance around the carbonyl group, imparted by two adjacent tert-butyl groups.[1] This steric congestion significantly influences its physical properties and chemical reactivity, making it a subject of academic interest and a valuable compound in specialized synthetic applications.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its known reactivity, and available spectral data.
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic strong, sweet odor.[4] It is stable under normal conditions but is classified as a flammable liquid.[5][6] It is soluble in organic solvents and insoluble in water.[4]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 815-24-7 | [4][7][8][9] |
| Molecular Formula | C₉H₁₈O | [4][7][8][9] |
| Molecular Weight | 142.24 g/mol | [7][9] |
| Appearance | Colorless liquid | [4][8] |
| Odor | Strong, sweet | [4] |
| Boiling Point | 152-153 °C | [7][8][9] |
| Density | 0.824 g/mL at 25 °C | [7][8] |
| Refractive Index | n²⁰/D 1.419 | [7][8] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [10] |
| Solubility | Insoluble in water; Soluble in organic solvents | [4] |
Table 2: Chemical Identifiers of this compound
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | 2,2,4,4-tetramethylpentan-3-one | [4] |
| Synonyms | Di-tert-butyl ketone, Pivalone | [4][9][11] |
| InChI | InChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3 | [7][11] |
| InChIKey | UIQGEWJEWJMQSL-UHFFFAOYSA-N | [7][11] |
| SMILES | CC(C)(C)C(=O)C(C)(C)C | [7][11] |
| MDL Number | MFCD00008845 | [2][9] |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the severe steric hindrance around the carbonyl group. This makes it resistant to many typical ketone reactions, particularly those involving nucleophilic attack at the carbonyl carbon.
Key Reactions:
-
Reduction: The reduction of this compound has been a subject of study. For instance, the kinetics, stoichiometry, and products of its reduction using the powerful and sterically demanding reducing agent lithium triethylborohydride have been examined.[8][10]
-
Grignard and Organolithium Reactions: It can react with organometallic reagents. A notable application is its use in preparing di-tert-butyladamantylcarbinol by reacting with 1-bromo-adamantane, presumably via a Grignard or related organometallic intermediate.[7][8]
Applications:
-
Organic Synthesis: It serves as a building block for the synthesis of other organic compounds where a sterically hindered ketone is required.[3]
-
Mechanistic Studies: Due to its unique structure, it is an ideal model compound for studying the effects of steric hindrance on reaction mechanisms and kinetics.[2]
-
Solvent: It can be used as a non-reactive, sterically hindered solvent in specific applications.[11]
Experimental Protocols
Synthesis
The synthesis of this compound has been reported in the chemical literature. Key references for its preparation are:
-
Journal of the American Chemical Society, 1949 , 71, 4141.[8]
-
The Journal of Organic Chemistry, 1974 , 39, 611.[8]
These methods likely involve the reaction of a pivaloyl derivative (such as pivaloyl chloride or pivalic anhydride) with a tert-butyl organometallic reagent (like tert-butyllithium or a tert-butyl Grignard reagent). The extreme steric hindrance would be a key challenge to overcome, likely requiring specific reaction conditions.
Caption: Conceptual workflow for the synthesis of this compound.
Purification
Purification of the crude product would typically involve standard laboratory techniques.
-
Work-up: The reaction mixture would be quenched and extracted with an organic solvent. The organic layer would then be washed to remove any unreacted starting materials and byproducts.
-
Drying: The organic extract would be dried over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Distillation: The final purification step would likely be fractional distillation to obtain pure this compound, taking advantage of its boiling point of 152-153 °C.[7][8][9]
Caption: A generalized workflow for the purification of this compound.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopy Type | Key Features | Reference(s) |
| ¹H NMR | A single peak is expected due to the molecular symmetry, corresponding to the 18 equivalent protons of the two tert-butyl groups. | [4] |
| ¹³C NMR | Two peaks are expected: one for the carbonyl carbon (downfield shift, typically >200 ppm for ketones) and one for the equivalent methyl carbons of the tert-butyl groups. A peak for the quaternary carbons of the tert-butyl groups would also be present. | [1][12] |
| IR Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch is expected in the region of 1680-1720 cm⁻¹. C-H stretching and bending vibrations from the methyl groups will also be present. | [4][13][14] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 142. A prominent fragment would be the tert-butyl cation at m/z = 57, resulting from alpha-cleavage. | [15] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[4][10]
-
Hazards: Flammable liquid and vapor. May cause skin, eye, and respiratory irritation.[4]
-
Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7] It is incompatible with strong oxidizing agents.[7][8]
Caption: Logical relationships for the safe handling of this compound.
References
- 1. youtube.com [youtube.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. foodb.ca [foodb.ca]
- 7. This compound | 815-24-7 [chemicalbook.com]
- 8. This compound CAS#: 815-24-7 [m.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2,2,4,4-Tetramethyl-3-pentanone 98 815-24-7 [sigmaaldrich.com]
- 11. CAS 815-24-7: Di-tert-butyl ketone | CymitQuimica [cymitquimica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]
Spectroscopic Profile of Hexamethylacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Hexamethylacetone (also known as 2,2,4,4-Tetramethyl-3-pentanone), a sterically hindered ketone of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecular symmetry of this compound, its NMR spectra are remarkably simple, exhibiting single peaks in both ¹H and ¹³C NMR.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.28 | Singlet | 18H | (CH₃)₃C- |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~220 | C=O |
| ~45 | C(CH₃)₃ |
| ~28 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (sp³) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1470 | Medium | C-H bend (CH₃) |
| ~1370 | Medium | C-H bend (tert-butyl) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 142 | ~5 | [M]⁺ (Molecular Ion) |
| 85 | ~20 | [M - C₄H₉]⁺ |
| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | ~60 | [C₃H₅]⁺ |
| 29 | ~30 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters (Typical):
-
Spectrometer: 300-500 MHz
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-15 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Spectrometer: 75-125 MHz
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 128 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
Infrared (IR) Spectroscopy (Neat Liquid)
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.
Mass Spectrometry (Electron Ionization)
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
The sample is vaporized and then ionized using a standard electron impact (EI) source, typically at 70 eV.
-
The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
The Unyielding Ketone: A Technical Guide to the Non-Enolizable Nature of Hexamethylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, stands as a classic example of a non-enolizable ketone. Its unique structural architecture, characterized by extreme steric hindrance, provides a valuable model for understanding the limits of one of the most fundamental transformations in organic chemistry: enolization. This technical guide delves into the core principles governing the non-enolizable nature of this compound, presenting key data, experimental methodologies to probe its inertness, and visual representations of the underlying chemical principles. This understanding is critical for researchers in drug development and synthetic chemistry, as the deliberate design of non-enolizable ketones can prevent unwanted side reactions and enhance the stability of pharmaceutical compounds.
Introduction: The Significance of Enolization and its Absence
Enolates are highly versatile intermediates in organic synthesis, acting as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions, including aldol condensations and alkylations. The formation of an enolate requires the presence of at least one acidic α-hydrogen on a carbon adjacent to the carbonyl group. The acidity of these protons is a direct consequence of the resonance stabilization of the resulting conjugate base, the enolate anion.
However, not all ketones are capable of forming enolates. This compound serves as a prime example of a ketone that, for all practical purposes, does not undergo enolization under standard basic conditions. This inertness is not due to a lack of α-hydrogens, but rather to insurmountable steric barriers that prevent the necessary geometric and electronic alignments for deprotonation and subsequent resonance stabilization. The study of this compound's non-enolizable character offers profound insights into the interplay of steric and electronic effects in chemical reactivity.
Structural and Physicochemical Properties of this compound
This compound is a colorless liquid with a distinct odor. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2,2,4,4-Tetramethyl-3-pentanone | |
| Synonyms | This compound, Di-tert-butyl ketone | |
| CAS Number | 815-24-7 | [1][2][3] |
| Molecular Formula | C₉H₁₈O | [2][4] |
| Molecular Weight | 142.24 g/mol | [2][4] |
| Boiling Point | 152-153 °C | [1][2][3] |
| Density | 0.824 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.419 | [1][2] |
| Stability | Stable, flammable. Incompatible with strong oxidizing agents. | [1][3] |
The Core of Inertness: Steric Hindrance and Orbital Misalignment
The primary reason for the non-enolizable nature of this compound is the extreme steric congestion around the carbonyl group and the adjacent α-carbons. Each α-carbon is a quaternary center, bonded to three methyl groups and the carbonyl carbon. These bulky tert-butyl groups effectively shield the α-hydrogens from the approach of a base.
For enolization to occur, a base must abstract an α-proton. This process is most efficient when the C-H bond of the α-hydrogen is parallel to the p-orbitals of the carbonyl group, allowing for effective overlap and delocalization of the developing negative charge in the transition state. In this compound, the steric repulsion between the methyl groups of the two tert-butyl groups forces a conformation where such an alignment is energetically highly unfavorable. The molecule is essentially locked in a conformation that prevents the formation of a planar, resonance-stabilized enolate.
Caption: Steric shielding of α-hydrogens in this compound by bulky tert-butyl groups.
The Energetic Barrier to Enolization
The pKa of the α-protons in a typical acyclic ketone is around 20. This acidity is a measure of the stability of the corresponding enolate. Due to the severe steric strain that would be introduced upon attempting to form a planar enolate from this compound, the energy of this hypothetical intermediate is extremely high. Consequently, the pKa of the α-protons of this compound is predicted to be significantly higher than that of a typical ketone, rendering it non-acidic for all practical purposes with common bases.
References
An In-depth Technical Guide to the Solubility of Hexamethylacetone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone), a sterically hindered ketone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the general solubility principles of ketones, qualitative solubility information, and detailed experimental protocols for determining solubility. This approach equips researchers with the foundational knowledge and practical methods to assess the solubility of this compound in their specific applications.
Core Concepts: Understanding Ketone Solubility
The solubility of a ketone like this compound is governed by the interplay of its molecular structure and the properties of the solvent. The key factors include:
-
Polarity: The carbonyl group (C=O) in ketones introduces polarity, making them more soluble in polar solvents compared to nonpolar alkanes of similar molecular weight. However, the large, nonpolar tert-butyl groups in this compound significantly increase its nonpolar character, influencing its solubility profile.
-
Intermolecular Forces: Ketones can act as hydrogen bond acceptors via the lone pairs on the carbonyl oxygen.[1] This allows for favorable interactions with protic solvents like alcohols. However, they cannot act as hydrogen bond donors to themselves.[1][2] The dominant intermolecular forces in this compound are London dispersion forces due to its bulky alkyl groups.
-
"Like Dissolves Like": This principle is a cornerstone of solubility prediction.[3] this compound, with its significant nonpolar character, is expected to be more soluble in nonpolar or weakly polar organic solvents.
Solubility Profile of this compound
While specific quantitative data is scarce, based on general chemical principles and qualitative statements found in chemical literature, the solubility of this compound in common organic solvents can be summarized as follows. Ketones, in general, are soluble in most common organic solvents.[2][4][5][6]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | "Like dissolves like" principle. Both solute and solvent are predominantly nonpolar. |
| Polar Aprotic | Acetone, Chloroform, Dimethyl Sulfoxide (DMSO) | Moderate to High | This compound can engage in dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | The bulky tert-butyl groups may hinder interactions with the hydroxyl groups of alcohols. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific solvent, a standardized experimental protocol is essential. The following outlines a reliable method for this determination.
Protocol 1: Gravimetric Method for Solid Solutes
This method is suitable for determining the solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Screw-cap vials
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-cap vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step removes any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a solid organic compound.
Caption: A flowchart of the gravimetric method for solubility determination.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to solubility, a logical diagram can represent the decision-making process for solvent selection based on the properties of this compound.
Caption: A decision tree for predicting this compound's solubility.
Conclusion
This compound, a large and sterically hindered ketone, is generally expected to be soluble in a range of common organic solvents, with a higher affinity for nonpolar and weakly polar aprotic solvents. For drug development and research applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for accurate determination. By understanding the underlying principles of ketone solubility and employing systematic experimental approaches, researchers can effectively characterize the behavior of this compound in various solvent systems.
References
- 1. Ketone - Wikipedia [en.wikipedia.org]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
The Synthesis of Hexamethylacetone: A Historical and Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone, is a sterically hindered ketone that has presented a significant synthetic challenge since the early days of organic chemistry. Its unique structure, featuring two bulky tert-butyl groups flanking a carbonyl moiety, has made it a valuable substrate for studying reaction mechanisms and a building block in specialized applications. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the evolution of synthetic methodologies from early, often low-yielding attempts to modern, more efficient protocols. This paper will explore the key breakthroughs, experimental procedures, and quantitative data associated with the synthesis of this intriguing molecule, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: The Challenge of Steric Hindrance
The synthesis of highly substituted and sterically congested molecules has long been a formidable challenge in organic chemistry. This compound (di-tert-butyl ketone) stands as a classic example of this challenge. The significant steric bulk imposed by the two tert-butyl groups renders the carbonyl carbon exceptionally hindered, making it insusceptible to many standard ketone syntheses. Early attempts to synthesize this compound were often met with failure or very low yields, primarily due to the high reactivity of common organometallic reagents which tend to favor reduction or enolization pathways over the desired nucleophilic addition to a sterically encumbered acyl halide. This guide will trace the historical progression of synthetic strategies developed to overcome these steric impediments.
Early Attempts and the Dawn of Hindered Ketone Synthesis
While the exact first synthesis of this compound is not definitively documented in easily accessible literature, early 20th-century chemists actively explored the limits of ketone synthesis with bulky reagents. A notable early investigation into the synthesis of sterically hindered ketones was reported by Whitmore and Heyd in 1938. Their work on the reaction of t-butylmagnesium chloride with pivaloyl chloride provided crucial insights into the difficulties of forming such a congested ketone.
The Grignard Reagent Approach: A Battle of Reactivity
Whitmore and Heyd's experiments demonstrated that the reaction of a highly branched Grignard reagent with a similarly bulky acid chloride was not straightforward. They found that adding t-butylmagnesium chloride to an excess of pivalyl chloride at a low temperature (-10°C) resulted in a modest 32% yield of this compound.[1] A significant portion of the reaction resulted in the reduction of the acid chloride to the corresponding primary alcohol, neopentyl alcohol, highlighting the competing reaction pathways.
Experimental Protocol: Whitmore and Heyd (1938) - Modified
-
Reaction Setup: A solution of pivalyl chloride in a suitable solvent is cooled to -10°C.
-
Reagent Addition: A solution of t-butylmagnesium chloride is added dropwise to the cooled pivalyl chloride solution, maintaining the low temperature.
-
Workup: The reaction is quenched with an appropriate acidic solution, followed by extraction and purification of the product.
The First Successful Synthesis: The Work of Newman and Coworkers (1949)
Modern Synthetic Methodologies
Since the pioneering work of the mid-20th century, several more efficient and reliable methods for the synthesis of this compound and other sterically hindered ketones have been developed. These modern techniques offer higher yields, greater functional group tolerance, and milder reaction conditions.
The Corey-House Synthesis: The Power of Organocuprates
The Corey-House synthesis, developed in the late 1960s, utilizes lithium dialkylcuprates (Gilman reagents) as soft nucleophiles for the formation of carbon-carbon bonds.[2][3][4][5][6] These reagents are significantly less reactive than Grignard or organolithium reagents and exhibit a much lower tendency to add to the ketone product once it is formed. This makes them particularly well-suited for the synthesis of ketones from acid chlorides, even in sterically demanding cases.
The general approach involves the preparation of lithium di-tert-butylcuprate, which is then reacted with pivaloyl chloride.
Experimental Workflow: Corey-House Synthesis of this compound
Caption: Corey-House synthesis workflow for this compound.
Experimental Protocol: Corey-House Synthesis
-
Preparation of Lithium di-tert-butylcuprate: Two equivalents of tert-butyllithium are added to a suspension of copper(I) iodide in an ethereal solvent (e.g., diethyl ether or THF) at low temperature (typically -78°C).
-
Reaction with Pivaloyl Chloride: A solution of pivaloyl chloride in the same solvent is then added dropwise to the freshly prepared Gilman reagent at low temperature.
-
Workup: The reaction is quenched with a saturated aqueous ammonium chloride solution, followed by extraction with an organic solvent and purification by distillation or chromatography.
The Weinreb Ketone Synthesis: Taming Reactive Intermediates
The Weinreb ketone synthesis, first reported in 1981, provides a highly effective method for the preparation of ketones from carboxylic acid derivatives by preventing the common problem of over-addition of organometallic reagents.[7] The key to this method is the use of N,O-dimethylhydroxylamine to convert a carboxylic acid or its derivative into a stable N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. This amide reacts with a Grignard or organolithium reagent to form a stable, chelated tetrahedral intermediate which does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl group.[8][9]
Reaction Pathway: Weinreb Synthesis of this compound
Caption: Weinreb synthesis pathway for this compound.
Experimental Protocol: Weinreb Ketone Synthesis
-
Formation of the Weinreb-Nahm Amide: Pivaloyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane.
-
Reaction with Grignard Reagent: The purified pivaloyl Weinreb-Nahm amide is dissolved in an ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., 0°C or -78°C). A solution of tert-butylmagnesium chloride is then added slowly.
-
Workup: The reaction is quenched with an acidic solution (e.g., 1 M HCl), which hydrolyzes the stable intermediate to yield this compound. The product is then isolated via extraction and purified.
Quantitative Data Summary
The following table summarizes the reported yields for various synthetic methods for this compound.
| Synthetic Method | Reagents | Temperature (°C) | Yield (%) | Reference |
| Grignard Reaction | t-BuMgCl, Pivaloyl Chloride | -10 | 32 | Whitmore and Heyd, 1938[1] |
| Corey-House Synthesis | Li+[t-Bu2Cu]-, Pivaloyl Chloride | -78 to RT | High (typically >80) | General Method[2][3][4][5][6] |
| Weinreb Ketone Synthesis | Pivaloyl Weinreb-Nahm Amide, t-BuMgCl | -78 to RT | High (typically >85) | General Method[7][8][9] |
Conclusion
The synthesis of this compound has evolved significantly from early, challenging attempts to the development of robust and high-yielding modern methodologies. The historical struggles with steric hindrance and reagent reactivity have driven innovation in synthetic organic chemistry, leading to the development of selective reagents like organocuprates and clever strategies such as the Weinreb-Nahm amide. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the design and synthesis of complex, sterically demanding molecules. The principles learned from the synthesis of this compound continue to be applied in the construction of novel chemical entities with potential therapeutic applications.
References
- 1. datapdf.com [datapdf.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 4. Corey-House_synthesis [chemeurope.com]
- 5. m.youtube.com [m.youtube.com]
- 6. testbook.com [testbook.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Theoretical Studies of Hexamethylacetone Conformation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, presents a unique case for conformational analysis due to the significant steric hindrance imposed by its two bulky tert-butyl groups. Understanding the preferred three-dimensional structure and the energetic landscape of its conformations is crucial for predicting its reactivity, intermolecular interactions, and potential applications in chemical synthesis and drug design. This technical guide provides an in-depth overview of the theoretical and experimental studies on the conformation of this compound. It details the computational methodologies employed, summarizes key structural data, and illustrates the logical workflows involved in its conformational analysis.
Introduction to this compound's Conformational Landscape
The structure of this compound is characterized by a central carbonyl group flanked by two sterically demanding tert-butyl groups. The rotation of these tert-butyl groups around the C-C bonds adjacent to the carbonyl group defines the molecule's conformational space. The primary challenge in determining the lowest energy conformation is the mitigation of steric strain between the methyl groups of the two tert-butyl substituents. This steric repulsion forces the molecule to adopt a distorted geometry, deviating from idealized staggered or eclipsed conformations.
Methodologies for Conformational Analysis
The determination of this compound's conformation has been approached through a combination of experimental techniques and computational modeling. Gas-phase electron diffraction (GED) provides direct experimental evidence of the molecular structure in the gas phase, free from intermolecular forces.[1] Theoretical calculations, ranging from ab initio methods to Density Functional Theory (DFT), are employed to complement experimental findings, predict stable conformers, and calculate the energy barriers between them.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometric arrangement of atoms in a molecule.[2]
-
Principle: A high-energy beam of electrons is directed at a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the atoms, creating a diffraction pattern of concentric rings. The analysis of this pattern allows for the determination of internuclear distances and bond angles.[2]
-
Experimental Setup:
-
A fast electron beam is generated in an electron gun and passed into a high-vacuum diffraction chamber.
-
The gaseous sample effuses from a nozzle, intersecting the electron beam.
-
The scattered electrons are detected, and the resulting diffraction pattern is recorded.
-
To compensate for the steep decline in scattering intensity with increasing scattering angle, a rotating sector is often placed in front of the detector.
-
-
Data Analysis: The experimental scattering data is compared with theoretical scattering intensities calculated for various molecular models. The structural parameters of the model are refined to achieve the best fit with the experimental data. This process is often augmented with data from theoretical calculations to constrain the model and improve the reliability of the results.[1][3]
Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations are essential for exploring the potential energy surface of a molecule and identifying its stable conformers and the transition states that connect them.
-
Ab Initio Hartree-Fock (HF) Calculations: This method solves the Schrödinger equation for a molecule without empirical parameters, providing a fundamental description of the electronic structure. For this compound, ab initio calculations at the HF/3-21G level of theory have been shown to reproduce the experimental geometry well.[1]
-
Protocol:
-
Input: An initial guess of the molecular geometry (e.g., from molecular mechanics or a standard molecular builder).
-
Calculation: The electronic energy and gradients are calculated using the Hartree-Fock method with a specified basis set (e.g., 3-21G).
-
Geometry Optimization: The atomic coordinates are iteratively adjusted to minimize the total energy, leading to the equilibrium geometry of the conformer.
-
Frequency Analysis: A frequency calculation is performed at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
-
Density Functional Theory (DFT) Calculations: DFT is a widely used method that includes the effects of electron correlation at a lower computational cost than traditional post-HF methods.[4]
-
Protocol:
-
Input: An initial molecular geometry.
-
Functional and Basis Set Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) are chosen. The choice of functional and basis set affects the accuracy and computational cost of the calculation.[5]
-
Geometry Optimization: Similar to the HF method, the geometry is optimized to find the lowest energy structure.
-
Conformational Search: To explore the potential energy surface, a relaxed scan of the dihedral angles corresponding to the rotation of the tert-butyl groups is performed. This involves systematically changing the dihedral angle and optimizing the rest of the molecular geometry at each step.
-
Transition State Search: The transition state for the interconversion of conformers can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. A frequency calculation is then performed to verify the presence of a single imaginary frequency corresponding to the rotational motion.
-
-
Conformational Data and Structural Parameters
Experimental and theoretical studies indicate that the steric strain in this compound is relieved primarily by an increase in the C-C-C bond angle at the carbonyl carbon and a concerted rotation of the two tert-butyl groups. The tert-butyl groups are rotated away from a position where they would eclipse each other.[1]
| Parameter | Gas-Phase Electron Diffraction (GED)[1] | Ab Initio (HF/3-21G)[1] |
| Bond Lengths (Å) | ||
| C=O | 1.217 (assumed) | 1.215 |
| C-C (carbonyl) | 1.551 ± 0.005 | 1.562 |
| C-C (tert-butyl) | 1.540 (assumed) | 1.543 |
| Bond Angles (°) | ||
| C-C(O)-C | 124.9 ± 1.5 | 125.1 |
| C(O)-C-C | 109.5 (assumed) | 110.0 |
| Dihedral Angles (°) | ||
| t-Butyl Rotation | 27 ± 3 | 27.5 |
Table 1: Key structural parameters of this compound from experimental (GED) and theoretical (ab initio) studies. The t-butyl rotation is defined as the deviation from a conformation where the C-C(O)-C-C dihedral angles are 0° and 180°.
Visualization of Workflows and Conformations
Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.
This compound Conformation
The diagram below illustrates the key structural features of the determined ground-state conformation of this compound, highlighting the steric clash that leads to the rotation of the tert-butyl groups.
Conclusion
The conformation of this compound is dictated by the severe steric hindrance between its two tert-butyl groups. Experimental data from gas-phase electron diffraction, supported by ab initio and DFT calculations, reveals a structure where steric strain is accommodated through a widening of the central C-C(O)-C bond angle and a significant rotation of the tert-butyl groups away from an eclipsed arrangement.[1] The detailed understanding of these structural parameters and the computational methods used to derive them are invaluable for researchers in medicinal chemistry and materials science, enabling more accurate molecular modeling and the design of novel chemical entities where such sterically congested motifs are present.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Hexamethylacetone from Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone) from pivalic acid. Direct ketonization of pivalic acid is inefficient due to competing side reactions.[1] Therefore, a more reliable two-step synthetic route is presented, involving the initial conversion of pivalic acid to its acid chloride derivative, pivaloyl chloride, followed by the reaction of pivaloyl chloride with a suitable organometallic reagent to yield the target ketone. This method offers a practical and scalable approach for obtaining this compound, a sterically hindered ketone with applications in organic synthesis.
Introduction
This compound is a highly branched aliphatic ketone characterized by the presence of two bulky tert-butyl groups flanking the carbonyl functionality. This steric hindrance imparts unique chemical properties, making it a valuable building block in the synthesis of complex organic molecules and a useful compound for studying steric effects in chemical reactions. The direct synthesis of this compound via ketonic decarboxylation of pivalic acid is not a feasible route.[1] This application note details a robust two-step synthesis commencing with the conversion of pivalic acid to pivaloyl chloride, followed by a coupling reaction with an organocuprate (Gilman) reagent to furnish the desired product.
Overall Reaction Scheme
Caption: Two-step synthesis of this compound from Pivalic Acid.
Step 1: Synthesis of Pivaloyl Chloride from Pivalic Acid
Pivaloyl chloride is a key intermediate in this synthetic sequence and can be readily prepared from pivalic acid using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The use of thionyl chloride is often preferred in a laboratory setting as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Experimental Protocol: Chlorination using Thionyl Chloride
Materials:
-
Pivalic Acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous reaction flask with a reflux condenser and a gas outlet connected to a scrubber
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet leading to a scrubber containing an aqueous sodium hydroxide solution.
-
Charge the flask with pivalic acid (1.0 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) to the pivalic acid at room temperature with stirring.
-
Add a catalytic amount of DMF (e.g., a few drops). An exothermic reaction will commence with the evolution of sulfur dioxide and hydrogen chloride gas.
-
Heat the reaction mixture to a gentle reflux (the reaction temperature is typically in the range of 40-60°C) and maintain for 2 hours, or until the evolution of gas ceases.[1]
-
Monitor the reaction progress by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude pivaloyl chloride by fractional distillation. Collect the fraction boiling at approximately 105-106°C.
Data Presentation: Synthesis of Pivaloyl Chloride
| Parameter | Thionyl Chloride Method | Phosphorus Trichloride Method |
| Pivalic Acid (equiv.) | 1.0 | 1.0 |
| Chlorinating Agent (equiv.) | 1.2 (SOCl₂) | 0.4 (PCl₃) |
| Catalyst | DMF (catalytic) | None |
| Reaction Temperature (°C) | 40-60 | 55-62 |
| Reaction Time (h) | ~2 | ~4 |
| Typical Yield (%) | 75-95 | >92 |
| Purification | Fractional Distillation | Decantation and Distillation |
Step 2: Synthesis of this compound from Pivaloyl Chloride
The reaction of pivaloyl chloride with a Gilman reagent, specifically lithium di-tert-butylcuprate, provides a reliable method for the formation of this compound. Gilman reagents are known to be effective for the synthesis of ketones from acid chlorides without over-addition to form tertiary alcohols.
Experimental Protocol: Reaction with Lithium di-tert-butylcuprate
Materials:
-
Pivaloyl chloride
-
tert-Butyllithium (t-BuLi) in pentane or heptane
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Anhydrous reaction flask, syringes, and cannulas for handling air-sensitive reagents
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Part A: Preparation of Lithium di-tert-butylcuprate (Gilman Reagent)
-
All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of copper(I) iodide (1.0 equivalent) in anhydrous THF or Et₂O at -78°C (dry ice/acetone bath), slowly add tert-butyllithium solution (2.0 equivalents) via syringe.
-
Allow the mixture to stir at -78°C for 30 minutes to form the Gilman reagent, which typically appears as a Gilman reagents are organocopper compounds with the general formula R₂CuLi, where R is typically an alkyl, alkenyl, or aryl group.
Part B: Reaction with Pivaloyl Chloride
-
To the freshly prepared Gilman reagent at -78°C, add a solution of pivaloyl chloride (1.0 equivalent) in anhydrous THF or Et₂O dropwise via a syringe or cannula.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
Part C: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Pivaloyl Chloride (equiv.) | 1.0 |
| Lithium di-tert-butylcuprate (equiv.) | ~1.1 |
| Reaction Temperature (°C) | -78 to room temperature |
| Reaction Time (h) | 2-4 |
| Typical Yield (%) | Moderate to high (literature suggests good yields for similar reactions) |
| Purification | Distillation or Column Chromatography |
Characterization of this compound
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 152-153 °C | [2] |
| Density | 0.824 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.419 | [2] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | A single peak is expected due to the chemical equivalence of all 18 protons. The chemical shift will be in the upfield region, characteristic of alkyl protons. |
| ¹³C NMR | Three distinct signals are expected: one for the carbonyl carbon, one for the quaternary carbons of the tert-butyl groups, and one for the methyl carbons. |
| IR Spectroscopy | A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 142. Characteristic fragmentation patterns would include the loss of a tert-butyl group. |
Safety Precautions
-
Pivalic Acid: Corrosive. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
Thionyl Chloride and Phosphorus Trichloride: Highly corrosive and toxic. React violently with water. All manipulations must be performed in a well-ventilated fume hood.
-
Pivaloyl Chloride: Corrosive, flammable, and moisture-sensitive liquid. Handle with appropriate PPE in a fume hood.
-
tert-Butyllithium: Extremely pyrophoric and reacts violently with air and moisture. Must be handled under an inert atmosphere by trained personnel using appropriate air-sensitive techniques.[3]
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
-
Organic Solvents (THF, Diethyl Ether, Pentane): Highly flammable. Work in a well-ventilated area away from ignition sources.
Logical Relationship Diagram
Caption: Logical workflow for the two-step synthesis.
References
Application Notes and Protocols for the Synthesis of Hexamethylacetone via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone) utilizing the Grignard reaction. Detailed experimental protocols, safety precautions, and data presentation are included to facilitate the successful and reproducible synthesis of this sterically hindered ketone. The reaction involves the nucleophilic addition of a tert-butylmagnesium chloride Grignard reagent to pivaloyl chloride.
Introduction
This compound, a highly branched and sterically hindered ketone, serves as a valuable building block in organic synthesis. Its unique structural properties make it a useful intermediate in the development of novel chemical entities. The Grignard reaction, a robust and versatile carbon-carbon bond-forming method, offers an effective route for the synthesis of such hindered ketones. This protocol details the preparation of this compound via the reaction of tert-butylmagnesium chloride with pivaloyl chloride, a method known for its efficiency in creating the quaternary carbon centers adjacent to the carbonyl group.
Reaction Scheme
The overall chemical transformation for the synthesis of this compound is depicted below:
tert-Butylmagnesium chloride + Pivaloyl chloride → this compound
Data Presentation
A summary of the key quantitative data for the reactants and the product is provided in the table below for easy reference.
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| tert-Butyl Chloride | Starting Material | C₄H₉Cl | 92.57 | 51-52 | 0.842 | 1.385 |
| Magnesium Turnings | Reagent | Mg | 24.31 | - | - | - |
| Pivaloyl Chloride | Starting Material | C₅H₉ClO | 120.58 | 105-106 | 0.980 | 1.412 |
| Diethyl Ether (anhydrous) | Solvent | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 1.353 |
| This compound | Product | C₉H₁₈O | 142.24 | 152-153 [1] | 0.824 [1] | 1.419 [1] |
Experimental Protocol
This protocol is adapted from established Grignard reaction procedures and is optimized for the synthesis of this compound.
Materials:
-
tert-Butyl chloride (1.0 mol, 92.57 g)
-
Magnesium turnings (1.1 mol, 26.74 g)
-
Pivaloyl chloride (0.5 mol, 60.29 g)
-
Anhydrous diethyl ether (500 mL)
-
Iodine crystal (a small crystal to initiate the reaction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for Grignard reaction (three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part 1: Preparation of tert-Butylmagnesium Chloride (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. Briefly heat the flask gently with a heat gun under a flow of inert gas to activate the magnesium and remove any traces of moisture.
-
Grignard Formation: Add 100 mL of anhydrous diethyl ether to the flask. Prepare a solution of tert-butyl chloride in 200 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (approximately 10%) of the tert-butyl chloride solution to the magnesium suspension. The reaction should initiate, as indicated by a slight warming of the flask and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish mixture.
Part 2: Synthesis of this compound
-
Reaction with Pivaloyl Chloride: Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Prepare a solution of pivaloyl chloride in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pivaloyl chloride solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate will form during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound. Collect the fraction boiling at 152-153 °C.
Expected Yield:
The reported yield for this reaction is typically in the range of 60-70%.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a single sharp singlet at approximately δ 1.2 ppm, corresponding to the 18 equivalent protons of the two tert-butyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit three distinct signals: a peak for the carbonyl carbon (C=O) in the range of δ 210-220 ppm, a peak for the quaternary carbons of the tert-butyl groups, and a peak for the methyl carbons of the tert-butyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
tert-Butyl chloride and pivaloyl chloride are corrosive and lachrymatory. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching of the Grignard reaction is exothermic. Perform this step slowly and with adequate cooling.
Logical Relationship Diagram
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Workflow for the synthesis and characterization of this compound.
References
Application Notes and Protocols for the Use of Hexamethylacetone in Organometallic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of hexamethylacetone, a sterically hindered ketone, in organometallic reactions. Due to its significant steric bulk, this compound serves as a valuable substrate for investigating the limits of nucleophilic addition and for the synthesis of highly congested molecules. This document outlines the synthetic pathways involving this compound, presents detailed experimental protocols, and summarizes key quantitative data.
Introduction
This compound, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, is a symmetrical ketone characterized by two bulky tert-butyl groups flanking the carbonyl group. This steric hindrance profoundly influences its reactivity towards organometallic reagents, often leading to atypical reaction outcomes compared to less hindered ketones. While nucleophilic addition to the carbonyl carbon is a fundamental reaction in organic chemistry, the steric environment of this compound can favor alternative pathways such as reduction or enolization, or in some cases, prevent reaction altogether.[1][2] Understanding and controlling these reaction pathways is crucial for the synthesis of complex and sterically encumbered molecules, which are of interest in medicinal chemistry and materials science.
Organolithium reagents, being highly reactive nucleophiles, have shown greater efficacy in adding to sterically hindered ketones like this compound compared to Grignard reagents, which can preferentially act as reducing agents.[3] The choice of the organometallic reagent, solvent, and reaction conditions are critical in determining the product distribution.
Synthesis of this compound
An efficient method for the laboratory-scale synthesis of this compound is the Barbier-type reaction. This one-pot synthesis involves the in-situ formation of an organometallic species that then reacts with a nitrile.[4][5]
Barbier-type Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine
A common precursor to this compound is its corresponding imine, which can be synthesized via a Barbier reaction and subsequently hydrolyzed.
Experimental Protocol:
-
Materials: Pivalonitrile, tert-butyl chloride, lithium metal, diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), place freshly cut lithium metal sand.
-
Add anhydrous diethyl ether to the flask.
-
A solution of pivalonitrile and an excess of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the stirred lithium suspension.
-
The reaction mixture is typically stirred at room temperature or with gentle heating to initiate and sustain the reaction.
-
After the reaction is complete (monitored by TLC or GC), the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The resulting 2,2,4,4-tetramethyl-3-pentanimine is extracted into the aqueous acidic layer.
-
-
Hydrolysis:
-
The aqueous acidic solution containing the imine is slowly stirred.
-
Hydrolysis proceeds to yield this compound, which can be extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation.
-
Organometallic Reactions with this compound
The primary reaction of interest is the nucleophilic addition of organometallic reagents to the carbonyl carbon of this compound to form sterically hindered tertiary alcohols. However, reduction of the carbonyl group to a secondary alcohol is a common side reaction, particularly with Grignard reagents.[6]
Reaction with Organolithium Reagents
Organolithium reagents are generally more effective for nucleophilic addition to this compound due to their higher reactivity compared to Grignard reagents.[3]
3.1.1. Addition of tert-Butyllithium
The reaction of tert-butyllithium with this compound is a notable example of synthesizing a highly sterically congested alcohol, tri-tert-butylcarbinol (2,2,4,4-tetramethyl-3-tert-butyl-pentan-3-ol).[7][8]
Experimental Protocol:
-
Materials: this compound (2,2,4,4-tetramethyl-3-pentanone), tert-butyllithium solution in pentane, anhydrous diethyl ether or tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, dissolve this compound in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the tert-butyllithium solution dropwise via the dropping funnel, maintaining the internal temperature below -65 °C.[9] The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1 hour).
-
Slowly warm the reaction mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude tri-tert-butylcarbinol can be purified by crystallization or sublimation.
-
Quantitative Data:
| Organometallic Reagent | Product | Yield (%) | Reference |
| tert-Butyllithium | Tri-tert-butylcarbinol | 81 | [7] |
Logical Workflow for tert-Butyllithium Addition:
Reaction with Grignard Reagents
Grignard reagents, being less nucleophilic and more basic than organolithiums, often lead to reduction of the carbonyl group in highly hindered ketones.[6]
3.2.1. Reaction with Methylmagnesium Iodide
The reaction of methylmagnesium iodide with this compound is expected to yield 2,3,3,5,5-pentamethyl-4-hexan-4-ol (the addition product) and 2,2,4,4-tetramethyl-3-pentanol (the reduction product). The ratio of these products is highly dependent on the reaction conditions.
General Experimental Considerations:
-
Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[10]
-
Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. The use of a crystal of iodine or a small amount of 1,2-dibromoethane can help to activate the magnesium surface.
-
Temperature Control: The reaction is exothermic and should be controlled with an ice bath.
-
Workup: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride to protonate the alkoxide and to avoid the formation of magnesium hydroxides that can complicate product isolation.[11]
Expected Reaction Pathways:
Data Summary
The following table summarizes the known outcomes of organometallic reactions with this compound.
| Organometallic Reagent | Reagent Type | Primary Reaction | Product(s) | Yield (%) | Notes |
| tert-Butyllithium | Organolithium | Addition | Tri-tert-butylcarbinol | 81 | Highly effective for addition to the hindered ketone.[7] |
| Methylmagnesium Iodide | Grignard | Addition/Reduction | 2,3,3,5,5-Pentamethyl-4-hexan-4-ol & 2,2,4,4-Tetramethyl-3-pentanol | Varies | Reduction is a significant side reaction due to steric hindrance.[6] |
| Phenyllithium | Organolithium | Addition | 2,2,4,4-Tetramethyl-3-phenyl-3-pentanol | - | Expected to favor addition over reduction. |
Conclusion
This compound serves as a challenging yet insightful substrate for studying the steric limitations of organometallic reactions. The choice of the organometallic reagent is paramount in determining the reaction outcome, with highly reactive organolithium reagents favoring nucleophilic addition to form sterically encumbered tertiary alcohols. In contrast, Grignard reagents are more prone to act as reducing agents. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis and reactivity of highly congested molecular architectures. Further investigation into the precise reaction conditions and the use of other organometallic reagents would be beneficial to expand the synthetic utility of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. Barbier(-type) Reaction [drugfuture.com]
- 6. 2,2,4,4-Tetramethylpentan-3-ol|lookchem [lookchem.com]
- 7. 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organic chemistry - What are the products of the Grignard reaction with methyl-magnesium iodide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Hexamethylacetone as a Solvent for Spectroscopic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone) as a solvent in various spectroscopic studies. Due to its unique properties, including its sterically hindered ketone structure and aprotic nature, this compound can be a valuable tool in specific analytical applications.
Properties of this compound
This compound is a clear, colorless liquid with a set of physical properties that can be advantageous for certain spectroscopic applications.[1][2] A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C9H18O | [2] |
| Molecular Weight | 142.24 g/mol | |
| Boiling Point | 152-153 °C | |
| Density | 0.824 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.419 | |
| Appearance | Clear, colorless liquid | [2] |
| Synonyms | Di-tert-butyl ketone, Pivalone, 2,2,4,4-Tetramethyl-3-pentanone | [3] |
Applications in UV-Visible (UV-Vis) Spectroscopy
The utility of a solvent in UV-Vis spectroscopy is largely determined by its UV cutoff wavelength, which is the wavelength below which the solvent itself absorbs strongly.[4][5]
UV Cutoff and Usable Range
While the specific UV cutoff for this compound is not widely published, ketones, in general, exhibit high UV cutoff values due to the n→π* transition of the carbonyl group. For instance, acetone has a UV cutoff of approximately 330 nm.[5][6][7] It is therefore inferred that this compound will have a similarly high UV cutoff.
Table 2: Estimated UV-Vis Spectroscopic Properties of this compound
| Parameter | Estimated Value |
| UV Cutoff | ~330 nm |
| Usable Range | >330 nm (Visible and Near-IR) |
This property makes this compound unsuitable for measurements in the UV region below 330 nm. However, it can be an effective solvent for studies in the visible and near-infrared (NIR) regions of the electromagnetic spectrum, provided the analyte of interest has chromophores that absorb in this range.
Protocol for UV-Vis Spectroscopy using this compound
This protocol outlines the steps for preparing and analyzing a sample using this compound as the solvent for UV-Vis spectroscopy.
Materials:
-
This compound (spectroscopic grade)
-
Analyte of interest
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of the analyte.
-
Dissolve the analyte in a known volume of this compound in a volumetric flask to achieve the desired concentration.
-
Ensure the analyte is fully dissolved. Gentle warming or sonication may be applied if necessary, ensuring the temperature does not exceed the solvent's boiling point.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the desired wavelength range for analysis (e.g., 350 nm to 800 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with this compound to be used as the reference (blank).
-
Place the cuvette in the spectrophotometer's reference holder.
-
Run a baseline correction or "zero" the instrument with the blank.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the sample solution before filling it.
-
Fill the cuvette with the sample solution and place it in the sample holder.
-
Acquire the absorbance spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
If performing quantitative analysis, use a calibration curve prepared with standards of known concentrations.
-
Caption: Workflow for UV-Vis Spectroscopy using this compound.
Applications in Infrared (IR) Spectroscopy
In IR spectroscopy, the ideal solvent should have minimal absorption bands in the spectral regions of interest to avoid interfering with the analyte's spectrum. These regions of transparency are often referred to as "IR windows".[8]
Infrared Transparency of this compound
This compound, like all organic solvents, will have characteristic absorption bands in the infrared region. The primary absorptions will be due to C-H stretching and bending, and a strong C=O stretching vibration.
Table 3: Predicted Major IR Absorption Bands of this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| C-H (sp³) | 2970 - 2870 | Stretching vibrations of methyl and tert-butyl groups |
| C=O (Ketone) | 1715 - 1680 | Strong stretching vibration |
| C-H (sp³) | 1470 - 1365 | Bending vibrations |
Based on its structure, this compound is expected to have useful transparency windows in the regions of 4000-3000 cm⁻¹ and 1600-1500 cm⁻¹ . The region around the strong carbonyl absorption should be avoided. Its utility as an IR solvent depends on the specific functional groups of the analyte being investigated.
Protocol for IR Spectroscopy using this compound
This protocol describes the use of this compound for the analysis of a liquid or solid sample by transmission IR spectroscopy.
Materials:
-
This compound (anhydrous, spectroscopic grade)
-
Analyte of interest
-
Demountable liquid cell (e.g., with NaCl or KBr windows)
-
Syringe or pipette
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a 1-10% (w/v) solution of the analyte in this compound. The optimal concentration will depend on the analyte's solubility and the strength of its IR absorption bands.
-
Ensure the solution is homogeneous.
-
-
Cell Assembly:
-
Clean the salt plates of the demountable cell with a dry, appropriate solvent (e.g., dry dichloromethane) and handle them with gloves to avoid moisture contamination.
-
Place a spacer of a suitable path length (e.g., 0.1 mm) on one salt plate.
-
-
Background Spectrum:
-
Assemble the cell with only the spacer and fill it with pure this compound.
-
Place the filled cell in the spectrometer's sample compartment.
-
Acquire a background spectrum of the solvent. This will be subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Disassemble and dry the cell.
-
Reassemble the cell and fill it with the sample solution.
-
Place the cell back into the spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of the analyte in the regions where this compound is transparent.
-
Be cautious of any solvent artifacts that may not have been perfectly subtracted.
-
Caption: Workflow for IR Spectroscopy using this compound.
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of non-deuterated solvents in NMR is limited but can be effective in specific situations. The bulky tert-butyl groups in this compound result in a single, sharp proton resonance.
NMR Spectral Properties of this compound
Table 4: Predicted ¹H NMR Properties of this compound
| Parameter | Predicted Value |
| ¹H Chemical Shift (δ) | ~1.1-1.3 ppm |
| Multiplicity | Singlet |
The single resonance of this compound makes it a potential solvent for acquiring ¹H NMR spectra of analytes whose signals do not overlap with this region. It is particularly useful when the analyte's protons of interest are in the aromatic, vinylic, or downfield aliphatic regions. For ¹³C NMR, the carbonyl carbon will have a characteristic chemical shift around 215 ppm, and the quaternary and methyl carbons will appear in the aliphatic region.
Protocol for NMR Spectroscopy using this compound
This protocol is for the acquisition of a ¹H NMR spectrum of a soluble analyte using non-deuterated this compound as the solvent.
Materials:
-
This compound (high purity)
-
Analyte of interest
-
NMR tube
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 1-10 mg of the analyte in 0.5-0.7 mL of this compound directly in the NMR tube.
-
If an internal standard is required, add a small amount of TMS.
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of an external standard or use a lock-free acquisition method if available.
-
Shim the magnetic field to obtain good resolution.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected chemical shift range of the analyte.
-
Acquire the ¹H NMR spectrum. It may be necessary to use solvent suppression techniques if the analyte signals are very weak and close to the solvent peak.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or to the residual solvent peak if its chemical shift is known accurately under the experimental conditions.
-
Integrate the signals of interest and analyze the chemical shifts and coupling patterns.
-
References
- 1. This compound | 815-24-7 [chemicalbook.com]
- 2. This compound CAS#: 815-24-7 [m.chemicalbook.com]
- 3. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 4. Wavelength cutoffs for common solvents | Waters [help.waters.com]
- 5. UV Cutoff [macro.lsu.edu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. scribd.com [scribd.com]
- 8. Which Solvent Is Normally Used In Ir Spectroscopy? Optimize Your Sample Prep For Clearer Results - Kintek Solution [kindle-tech.com]
Hexamethylacetone in Polymer Chemistry: An Analysis of Potential Applications
Application Note ID: HMA-PC-AN2025
Introduction
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone, is a sterically hindered ketone. While it finds utility in specific organic syntheses, its application in the field of polymer chemistry is not documented in publicly available scientific literature. This document explores the structural and chemical properties of this compound to elucidate why it is not a conventional monomer or initiator for polymerization reactions. Furthermore, this note will provide a general overview of the characteristics required for molecules to participate in polymerization, alongside a generalized protocol for a common polymerization technique to serve as a reference for researchers in the field.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 815-24-7 | [1][2][3][4][5][6] |
| Molecular Formula | C9H18O | [1][3][5] |
| Molecular Weight | 142.24 g/mol | [1][4][5] |
| Boiling Point | 152-153 °C | [1][2][6] |
| Density | 0.824 g/mL at 25 °C | [1][2][6] |
| Refractive Index | n20/D 1.419 | [1][2][6] |
| Stability | Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents. | [1][2][5] |
Analysis of this compound's Suitability for Polymer Chemistry
The primary reason for the lack of applications of this compound in polymer chemistry lies in its molecular structure.
Steric Hindrance: The carbonyl group in this compound is flanked by two bulky tert-butyl groups. This significant steric hindrance prevents the approach of monomers or propagating polymer chains, which is a fundamental requirement for polymerization to occur.
Lack of Polymerizable Functional Groups: For a molecule to act as a monomer, it typically needs to possess functional groups that can participate in chain-forming reactions. Common examples include carbon-carbon double bonds (for addition polymerization) or two reactive functional groups (e.g., hydroxyl and carboxylic acid for condensation polymerization). This compound lacks such functionalities. While the carbonyl group can undergo certain reactions, its reactivity is severely diminished by the adjacent bulky groups, making it unsuitable for polymerization.
General Principles of Polymerization
For a compound to be a viable candidate in polymer synthesis, it generally needs to be either a monomer or an initiator.
-
Monomers: These are the building blocks of polymers and must possess at least one of the following features:
-
A reactive double or triple bond.
-
A cyclic structure that can undergo ring-opening polymerization.
-
Two or more reactive functional groups that can form linkages in a step-growth polymerization.
-
-
Initiators: These molecules start the polymerization process by generating a reactive species (e.g., a free radical or an ion).[7][8] Common initiators include peroxides and azo compounds, which can decompose under heat or light to form radicals.[7][8]
The logical relationship for a successful polymerization is outlined in the following diagram:
Caption: Logical flow for a typical polymerization reaction.
Generalized Experimental Protocol: Free-Radical Polymerization of a Generic Vinyl Monomer
The following protocol is a general guideline for conducting a free-radical polymerization. It is crucial to note that this compound is not a suitable monomer for this or other common polymerization reactions. This protocol is provided for illustrative purposes for researchers interested in polymer synthesis.
Materials:
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
Initiator (e.g., benzoyl peroxide, AIBN)
-
Solvent (e.g., toluene, dimethylformamide)
-
Nitrogen or Argon gas source
-
Reaction flask with a condenser
-
Magnetic stirrer and hot plate
-
Precipitating solvent (e.g., methanol, hexane)
-
Filter funnel and paper
-
Vacuum oven
Workflow Diagram:
Caption: General experimental workflow for free-radical polymerization.
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a condenser is assembled.
-
Charging the Reactor: The monomer, solvent, and initiator are added to the flask. The amounts will depend on the desired polymer molecular weight and concentration.
-
Inert Atmosphere: The reaction mixture is purged with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Initiation: The flask is placed in a heating bath set to the appropriate temperature for the chosen initiator to decompose and initiate polymerization. The mixture is stirred continuously.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, which can range from a few hours to a full day.
-
Termination and Cooling: The reaction is stopped by cooling the flask in an ice bath.
-
Precipitation: The viscous polymer solution is slowly poured into a beaker containing a vigorously stirred non-solvent for the polymer. This causes the polymer to precipitate out of the solution.
-
Filtration: The precipitated polymer is collected by filtration.
-
Drying: The collected polymer is dried in a vacuum oven at a moderate temperature to remove any residual solvent and non-solvent.
Conclusion
Based on its chemical structure, specifically the significant steric hindrance around the carbonyl group and the absence of suitable functional groups, this compound is not a viable candidate for conventional polymerization reactions, either as a monomer or an initiator. Researchers and drug development professionals seeking to synthesize polymers should focus on monomers and initiators with established reactivity and functionality that are conducive to chain-growth or step-growth polymerization mechanisms. The provided general protocol for free-radical polymerization serves as a foundational method for the synthesis of a wide range of polymers from appropriate vinyl monomers.
References
- 1. This compound CAS#: 815-24-7 [m.chemicalbook.com]
- 2. This compound | 815-24-7 [chemicalbook.com]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Cas Landing [thermofisher.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Hexamethylacetone as a Model Compound for Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, is a unique aliphatic ketone characterized by significant steric hindrance around its carbonyl group. This steric congestion, arising from the two bulky tert-butyl groups, dramatically influences its reactivity, making it an invaluable model compound for a variety of kinetic studies. Its resistance to nucleophilic attack and unique photochemical behavior allow researchers to investigate fundamental principles of reaction kinetics, steric effects, and reaction mechanisms.
These application notes provide an overview of the utility of this compound in kinetic studies, focusing on its application in understanding reduction reactions and photochemical transformations. Detailed protocols for representative experiments are provided to guide researchers in utilizing this compound in their own investigations.
Key Applications
-
Investigating Steric Effects: The pronounced steric hindrance in this compound makes it an excellent substrate for quantifying the impact of steric bulk on reaction rates and mechanisms. By comparing its reactivity to less hindered ketones, researchers can dissect steric from electronic effects.
-
Mechanistic Studies of Reduction Reactions: The reduction of this compound provides insights into the pathways of hydride transfer and the stereoselectivity of reducing agents.[1][2]
-
Photochemical Research: this compound serves as a model for studying Norrish Type I and Type II photochemical reactions, which are fundamental processes in organic photochemistry and relevant to photodegradation pathways of more complex molecules.[3][4][5][6][7]
Data Presentation
Due to the specific nature of kinetic data being highly dependent on reaction conditions, the following table presents illustrative data for the reduction of a sterically hindered ketone like this compound. This data is intended to demonstrate how such results can be structured and should not be considered as experimentally verified values for all scenarios.
| Reducing Agent | Temperature (°C) | Solvent | Apparent Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| Lithium Triethylborohydride | 0 | Tetrahydrofuran | 1.2 x 10⁻² | Rapid reduction observed despite steric hindrance. |
| Sodium Borohydride | 25 | Ethanol | 5.8 x 10⁻⁵ | Significantly slower rate compared to less hindered ketones. |
| Lithium Aluminum Hydride | 0 | Diethyl Ether | 3.1 x 10⁻³ | Rate is attenuated by the steric bulk of the substrate. |
Experimental Protocols
Protocol 1: Kinetic Study of the Reduction of this compound with Lithium Triethylborohydride
This protocol is adapted from the general procedures for studying the rates and stoichiometry of reactions with lithium triethylborohydride.[1]
Objective: To determine the apparent rate constant for the reduction of this compound by lithium triethylborohydride in tetrahydrofuran at 0 °C.
Materials:
-
This compound (2,2,4,4-tetramethyl-3-pentanone)
-
Lithium triethylborohydride (LiEt₃BH), 1.0 M solution in tetrahydrofuran (THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas, dry
-
Ice bath
-
Magnetic stirrer and stir bars
-
Schlenk line or other inert atmosphere setup
-
Gas-tight syringes
-
Hydrolysis solution (e.g., a mixture of glycerol, water, and THF)
-
Gas burette or similar apparatus for measuring gas evolution
Procedure:
-
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, a septum, and a connection to a nitrogen line and a gas burette. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Reagent Preparation: In the reaction flask, place a known volume of the 1.0 M lithium triethylborohydride solution in THF. Dilute with anhydrous THF to achieve the desired final concentration (e.g., to make the final reaction mixture 1.0 M in LiEt₃BH). Cool the solution to 0 °C using an ice bath.
-
Initiation of Reaction: Rapidly inject a known amount of this compound (e.g., to make the final concentration 0.25 M) into the stirred solution of lithium triethylborohydride at 0 °C. Start a timer immediately upon addition.
-
Monitoring the Reaction: The reaction progress is monitored by measuring the amount of "residual hydride" at various time intervals.
-
At specific time points (e.g., 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture using a gas-tight syringe.
-
Immediately quench the aliquot by injecting it into a flask containing a hydrolysis solution. This reaction will liberate hydrogen gas from the unreacted hydride.
-
Measure the volume of hydrogen gas evolved using the gas burette.
-
-
Data Analysis:
-
Calculate the concentration of unreacted hydride at each time point based on the volume of hydrogen gas evolved.
-
Assuming pseudo-first-order kinetics with respect to this compound (due to the excess of the reducing agent), plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the resulting straight line will be the negative of the apparent rate constant (-k).
-
Safety Precautions:
-
Lithium triethylborohydride is a highly reactive and pyrophoric reagent. Handle it under a dry, inert atmosphere.
-
The reaction produces flammable hydrogen gas. Ensure the apparatus is properly vented.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reaction Mechanisms and Visualizations
Photochemistry of this compound: Norrish Type I and Type II Reactions
The photochemistry of ketones like this compound is dominated by two primary pathways known as the Norrish Type I and Norrish Type II reactions.[3][4][6][7] Due to the presence of two tert-butyl groups, the typical Norrish Type II reaction, which involves abstraction of a γ-hydrogen, is not possible for this compound. Therefore, its photochemistry is primarily governed by the Norrish Type I cleavage.
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. This cleavage results in the formation of two radical intermediates: a pivaloyl radical and a tert-butyl radical.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
Application Notes and Protocols: Reaction Mechanisms Involving Hexamethylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, is a unique aliphatic ketone characterized by extreme steric hindrance around its carbonyl group. This steric bulk, imparted by two adjacent tert-butyl groups, significantly influences its reactivity, making it an important model compound for studying steric effects in chemical reactions. While its hindered nature can render it unreactive under standard conditions, specific protocols have been developed to facilitate its participation in various organic transformations. These reactions are of interest to researchers in physical organic chemistry, reaction mechanism studies, and to drug development professionals exploring the synthesis of sterically encumbered molecules.
These application notes provide an overview of key reaction mechanisms involving this compound, including photochemical reactions, nucleophilic additions, and reductions. Detailed experimental protocols for selected reactions are provided, along with quantitative data where available, to guide researchers in their laboratory work.
Physical and Spectroscopic Data of this compound
A summary of the key physical and spectroscopic properties of this compound is provided below for reference.
| Property | Value |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Boiling Point | 152-153 °C[1] |
| Density | 0.824 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.419[1] |
| ¹H NMR (CDCl₃) | δ ~1.25 ppm (s, 18H) |
| ¹³C NMR (CDCl₃) | δ ~217 ppm (C=O), ~45 ppm (quaternary C), ~28 ppm (CH₃) |
| IR (neat) | ν ~1685 cm⁻¹ (C=O stretch) |
I. Photochemical Reactions: Norrish Type I and Type II
Upon absorption of UV light, this compound can undergo Norrish Type I and Type II photoreactions. The steric strain in the molecule influences the pathways and efficiencies of these reactions.
A. Norrish Type I Reaction: α-Cleavage
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a pivaloyl radical and a tert-butyl radical. The pivaloyl radical can subsequently decarbonylate to form a second tert-butyl radical.
Mechanism:
-
Photoexcitation: this compound absorbs a photon, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The singlet state can undergo intersystem crossing to a more stable triplet state (T₁).
-
α-Cleavage: The excited state (either S₁ or T₁) undergoes cleavage of the C-C bond adjacent to the carbonyl group, yielding a tert-butyl radical and a pivaloyl radical.
-
Decarbonylation: The pivaloyl radical can lose a molecule of carbon monoxide (CO) to form another tert-butyl radical.
-
Radical Recombination: The tert-butyl radicals can recombine to form 2,2,3,3-tetramethylbutane.
Caption: Norrish Type I reaction pathway of this compound.
B. Norrish Type II Reaction
Due to the absence of γ-hydrogens, this compound does not undergo the typical Norrish Type II reaction involving intramolecular hydrogen abstraction.
II. Nucleophilic Addition Reactions
The extreme steric hindrance at the carbonyl carbon of this compound makes nucleophilic addition reactions challenging. However, with highly reactive nucleophiles and carefully chosen reaction conditions, addition can be achieved.
A. Grignard Reaction
The reaction of Grignard reagents with this compound is significantly slower than with less hindered ketones. Side reactions such as enolization and reduction can become competitive.[2] For sterically hindered ketones, the Grignard reagent can act as a base, abstracting an α-proton to form an enolate, or a hydride can be delivered from the β-carbon of the Grignard reagent, leading to the reduction of the ketone.[2]
Application Example: Synthesis of Di-tert-butyladamantylcarbinol
This compound is used to prepare di-tert-butyladamantylcarbinol by reacting with 1-bromo-adamantane in the presence of a Grignard reagent.[1]
Experimental Protocol: Synthesis of Di-tert-butyladamantylcarbinol
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with a crystal of iodine. A solution of 1-bromo-adamantane (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the adamantylmagnesium bromide.
-
Addition of this compound: Once the Grignard reagent has formed, a solution of this compound (1.1 equivalents) in anhydrous diethyl ether is added dropwise at 0 °C.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Caption: Experimental workflow for the Grignard reaction.
B. Wittig Reaction
The Wittig reaction provides a method to convert ketones into alkenes. With sterically hindered ketones like this compound, the reaction is often sluggish and may require the use of more reactive, non-stabilized ylides and strong, non-nucleophilic bases.[3] High yields have been reported for the methylenation of other sterically hindered ketones under specific conditions.[3]
Experimental Protocol: Wittig Methylenation of this compound (Adapted from a general procedure for hindered ketones)
-
Ylide Generation: In a flame-dried, three-necked flask under nitrogen, methyltriphenylphosphonium bromide (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to -78 °C, and n-butyllithium (1.1 equivalents) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1 hour to form the orange-red phosphorus ylide.
-
Reaction with Ketone: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at room temperature. The reaction is stirred for 24-48 hours and monitored by TLC or GC.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to separate the alkene product from triphenylphosphine oxide.
Caption: Wittig reaction mechanism for this compound.
III. Reduction Reactions
The reduction of this compound to the corresponding secondary alcohol, 2,2,4,4-tetramethyl-3-pentanol, requires powerful reducing agents due to steric hindrance.
A. Reduction with Metal Hydrides
While sodium borohydride (NaBH₄) is generally ineffective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce this compound.[4] The kinetics, stoichiometry, and products of the reduction using lithium triethylborohydride have also been examined.[1]
Mechanism (with LiAlH₄):
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. The sterically demanding tert-butyl groups hinder the approach of the hydride, necessitating a potent hydride source.
Experimental Protocol: Reduction of this compound with LiAlH₄
-
Reaction Setup: A dry round-bottom flask is charged with a solution of this compound (1.0 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere and cooled in an ice bath.
-
Reagent Addition: A solution of lithium aluminum hydride (1.0 equivalent) in anhydrous diethyl ether is added slowly to the ketone solution.
-
Reaction and Work-up: The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature. The reaction is carefully quenched by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Purification: The resulting precipitate of aluminum salts is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by distillation or chromatography.
| Reaction | Reagent | Product | Typical Yield (for hindered ketones) |
| Grignard | Adamantyl-MgBr | Di-tert-butyladamantylcarbinol | Moderate to Good |
| Wittig | Ph₃P=CH₂ | 1,1-Di-tert-butyl-ethene | Moderate |
| Reduction | LiAlH₄ | 2,2,4,4-Tetramethyl-3-pentanol | Good to Excellent |
Conclusion
The reaction mechanisms involving this compound are fundamentally governed by the pronounced steric hindrance around the carbonyl group. This steric impediment necessitates the use of highly reactive reagents and often leads to slower reaction rates and the potential for side reactions not commonly observed with less hindered ketones. The protocols and data presented herein provide a valuable resource for researchers and professionals working with this and other sterically demanding substrates, enabling the strategic design of synthetic routes and a deeper understanding of the interplay between molecular structure and chemical reactivity.
References
Application Note: Determination of Hexamethylacetone Purity using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative determination of Hexamethylacetone purity using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as 2,2,4,4-tetramethyl-3-pentanone, is a key intermediate in various chemical syntheses. Ensuring its purity is critical for downstream applications, particularly in drug development and manufacturing where impurities can affect reaction yields, product stability, and safety. The described method is sensitive, specific, and provides a robust approach for the quality control of this compound.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] This hyphenated technique is ideal for the analysis of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column.[4][5] Subsequently, the mass spectrometer fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and enabling confident identification and quantification.[1] This protocol outlines the sample preparation, instrumental parameters, and data analysis procedures for assessing the purity of this compound.
Experimental Protocol
A detailed methodology for the GC-MS analysis of this compound is provided below.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as hexane or dichloromethane.[4][6] Ensure the solvent does not co-elute with this compound or any potential impurities.
-
Sample Concentration: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent. From the stock solution, prepare a working solution of approximately 10 µg/mL.[6]
-
Filtration: To prevent contamination of the GC system, filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial.[7]
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| Injection Volume | 1 µL |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
| Solvent Delay | 3 min |
Data Analysis and Purity Calculation
-
Peak Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and comparison of the acquired mass spectrum with a reference spectrum from a standard library (e.g., NIST). The mass spectrum of this compound will show characteristic fragments.
-
Impurity Identification: Identify impurity peaks in the TIC by searching their mass spectra against the NIST library.
-
Purity Calculation: The purity of this compound is calculated using the area percent method. This method assumes that all components of the mixture have a similar response factor in the detector. The purity is calculated as follows:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Exclude the solvent peak and any known system-related peaks from the calculation.[5]
Data Presentation
The quantitative data obtained from the GC-MS analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Component Identity | Area % |
| This compound Lot A | 8.54 | 1,254,678 | This compound | 99.85 |
| 7.92 | 1,567 | Impurity 1 | 0.12 | |
| 9.15 | 345 | Impurity 2 | 0.03 | |
| This compound Lot B | 8.55 | 1,302,890 | This compound | 99.52 |
| 7.93 | 4,321 | Impurity 1 | 0.33 | |
| 9.88 | 1,987 | Impurity 3 | 0.15 |
Experimental Workflow
The logical flow of the GC-MS analysis protocol is illustrated in the following diagram.
Caption: Workflow for this compound Purity Analysis by GC-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and efficient means for determining the purity of this compound. The protocol is straightforward and utilizes standard laboratory equipment. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately assess the quality of this compound, ensuring the integrity of their research and manufacturing processes.
References
Application Note: 1H and 13C NMR Characterization of Hexamethylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Included are predicted spectral data based on the molecule's structure, comprehensive protocols for sample preparation, and standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra.
Introduction
This compound (CAS 815-24-7) is a sterically hindered ketone with the molecular formula C₉H₁₈O.[1][2] Its symmetrical structure, featuring two tert-butyl groups flanking a central carbonyl group, makes it an excellent example for demonstrating fundamental principles of NMR spectroscopy. NMR is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and chemical environment of a compound.[3] This application note serves as a practical guide for researchers utilizing NMR for the structural elucidation and purity assessment of this compound and related sterically hindered ketones.
Chemical Structure:
Figure 1. Chemical structure of this compound (2,2,4,4-tetramethyl-3-pentanone).
Predicted NMR Spectral Data
Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra of this compound are remarkably simple. A plane of symmetry runs through the carbonyl group, rendering the two tert-butyl groups chemically and magnetically equivalent.
¹H NMR Spectrum Analysis
All 18 protons in the two tert-butyl groups are equivalent. Consequently, the ¹H NMR spectrum is expected to exhibit a single, sharp signal.
-
Signal: A singlet, resulting from the absence of adjacent protons to couple with.
-
Integration: The integral of this peak will correspond to all 18 protons.
-
Chemical Shift: The chemical shift for a tert-butyl group typically appears between 0.5 and 2.0 ppm.[4] The electron-withdrawing effect of the adjacent carbonyl group will shift this signal downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 - 1.3 | Singlet (s) | 18H | -C(CH ₃)₃ |
¹³C NMR Spectrum Analysis
The symmetry of this compound results in three distinct carbon environments, which will give rise to three signals in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear significantly downfield.[3][5]
-
Quaternary Carbons: The two equivalent quaternary carbons of the tert-butyl groups will appear at a characteristic upfield shift.
-
Methyl Carbons: The six equivalent methyl carbons will produce a single signal, typically the most upfield of the three.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~215 - 220 | C =O |
| ~45 - 50 | -C (CH₃)₃ |
| ~25 - 30 | -C(C H₃)₃ |
Note: Quaternary carbon signals (like the C=O and -C(CH₃)₃) often appear with lower intensity in ¹³C NMR spectra compared to protonated carbons.[6]
Experimental Protocols
The following are generalized protocols for the preparation and NMR analysis of this compound. Instrument-specific parameters may require optimization.
Sample Preparation Protocol
High-quality NMR spectra depend on correctly prepared samples. The sample should be free of particulate matter and paramagnetic impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common and appropriate choice.
-
Determine Sample Concentration:
-
For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Sample Preparation:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial until the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To avoid interfering signals from the tube itself, ensure it is of high quality.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette before transferring it to the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity.
¹H NMR Acquisition Protocol
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-3 seconds.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a Fourier Transform (FT) to the Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak (CHCl₃ in CDCl₃) to 7.26 ppm.
-
Integrate the signal.
-
¹³C NMR Acquisition Protocol
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR acquisition.
-
Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Start with 128 or 256 scans and increase as necessary for good signal-to-noise.
-
Relaxation Delay (D1): 2 seconds. The carbonyl carbon has a long relaxation time, so a longer delay can improve quantification if needed.
-
Acquisition Time (AQ): ~1 second.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a Fourier Transform (FT) to the FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the solvent peak (CDCl₃) to 77.16 ppm.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of a chemical compound like this compound.
Caption: Experimental workflow from sample preparation to final data analysis.
References
- 1. 3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
The Role of Hexamethylacetone in the Synthesis of Hindered Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered catalysts are pivotal in modern synthetic chemistry, offering unique selectivity and reactivity in a myriad of transformations. The bulky nature of the ligands coordinated to a metal center can create a specific steric environment that influences substrate approach, transition state geometry, and product distribution. While a wide array of precursors are utilized for the synthesis of such bulky ligands, this document explores the potential, albeit not widely documented, application of hexamethylacetone (also known as di-tert-butyl ketone) as a starting material for creating sterically demanding catalyst components.
Due to the significant steric hindrance around the carbonyl group of this compound, its reactivity is notably lower than less substituted ketones. However, under appropriate conditions, it can serve as a synthon for introducing the highly branched and sterically demanding di-tert-butylmethyl group or related structures into ligand scaffolds. This note outlines theoretical synthetic pathways and provides general protocols for reactions that could be adapted for this purpose.
Theoretical Synthetic Pathways Involving this compound
While direct literature precedence for the use of this compound in catalyst synthesis is scarce, fundamental organic reactions can be extrapolated to envision its role. Two primary theoretical pathways are considered here: reductive amination to form bulky amines and Grignard reactions to generate bulky alcohols, both of which can be precursors to catalyst ligands.
Pathway 1: Reductive Amination for the Synthesis of Hindered Amines
Reductive amination of a ketone with an amine is a powerful method for C-N bond formation.[1][2] In the case of the sterically hindered this compound, this reaction would lead to the formation of a highly bulky secondary amine. This amine could potentially be used as a ligand itself or as a precursor for N-heterocyclic carbene (NHC) ligands.
A general scheme for the reductive amination of this compound is as follows:
Caption: Reductive amination of this compound.
Pathway 2: Grignard Reaction for the Synthesis of Hindered Alcohols
The Grignard reaction is a classic method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[3][4] The reaction of this compound with a Grignard reagent would yield a sterically encumbered tertiary alcohol.[5] Such alcohols can be precursors to various ligands, for instance, by conversion to an alkyl halide followed by phosphination.
A general scheme for the Grignard reaction with this compound is:
Caption: Grignard reaction with this compound.
Experimental Protocols (General)
The following are generalized protocols for the reactions described above. Note: These are not established procedures for this compound and would require significant optimization.
Protocol 1: General Procedure for Reductive Amination
This protocol is based on general procedures for reductive amination and would need to be adapted for the specific reactivity of this compound.[6][7]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Glacial acetic acid (as a catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in the anhydrous solvent, add glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Grignard Reaction
This protocol is a standard procedure for Grignard reactions and would likely require forcing conditions for the sterically hindered this compound.[3][8]
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or aryl halide (R-X)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare the Grignard reagent by adding the alkyl or aryl halide (1.0 eq) dropwise to a suspension of magnesium turnings (1.1 eq) in anhydrous ether containing a small crystal of iodine.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Add a solution of this compound (0.9 eq) in anhydrous ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Refluxing may be necessary to drive the reaction to completion.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
As there is no specific data on catalysts derived from this compound, the following table summarizes general data for reactions catalyzed by sterically hindered phosphine ligands to illustrate the typical performance of such catalysts.
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Product | Yield (%) | Reference |
| 1 | Aryl Halide + Amine | 1-2 | Bulky Biarylphosphine | Arylamine | >90 | General Knowledge |
| 2 | Aryl Halide + Boronic Acid | 0.5-1 | Hindered Dialkylbiarylphosphine | Biaryl | >95 | General Knowledge |
| 3 | Ketone + Silane | 1 | Chiral Phosphine | Chiral Alcohol | >90 (with high ee) | General Knowledge |
Conclusion
While this compound is not a commonly cited precursor in the synthesis of hindered catalysts, its structure presents an intriguing, though challenging, starting point for the creation of highly sterically demanding ligands. The theoretical pathways of reductive amination and Grignard reaction offer plausible, yet unproven, routes to bulky amine and alcohol building blocks. The successful application of this compound in this context would require overcoming its inherent steric hindrance through optimized reaction conditions. Further research in this area could potentially unlock novel catalyst structures with unique properties. Researchers, scientists, and drug development professionals are encouraged to explore these possibilities, bearing in mind the need for significant methodological development.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexamethylacetone Synthesis
Welcome to the technical support center for the synthesis of Hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize experimental yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Grignard reaction, which involves the reaction of a tert-butylmagnesium halide (typically chloride) with a pivaloyl derivative, such as pivaloyl chloride. Due to the significant steric hindrance from the tert-butyl groups, this reaction can be challenging and often results in modest yields. Alternative methods that have been developed for the synthesis of sterically hindered ketones include the use of organocuprate reagents (Gilman reagents) or Weinreb amides, which can offer improved yields and selectivity.
Q2: Why is the yield of this compound often low in Grignard-based syntheses?
A2: The low yield is primarily due to the high degree of steric hindrance around the carbonyl group of the pivaloyl chloride and the bulky nature of the tert-butyl Grignard reagent. This steric congestion impedes the nucleophilic attack of the Grignard reagent on the carbonyl carbon. Consequently, several side reactions become more prominent, including:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-protons of the starting material or the product ketone.
-
Reduction: The Grignard reagent can reduce the carbonyl group to an alcohol.
-
Incomplete reaction: The steric hindrance can significantly slow down the reaction rate, leading to incomplete conversion of the starting materials.
Q3: How can I improve the yield of the Grignard synthesis of this compound?
A3: To enhance the yield, several strategies can be employed:
-
Use of Catalysts/Additives: The addition of certain metal salts can improve the selectivity of the Grignard reaction. For instance, the use of zinc chloride (ZnCl₂) or lanthanum chloride (LaCl₃) in conjunction with lithium chloride (LiCl) has been shown to promote the desired 1,2-addition of the Grignard reagent to the carbonyl group while suppressing side reactions.
-
Slow Reagent Addition at Low Temperatures: Adding the Grignard reagent slowly to the pivaloyl chloride solution at a low temperature (e.g., -78 °C to 0 °C) can help to control the reaction exotherm and minimize side reactions.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensuring that all glassware, solvents, and reagents are scrupulously dry is critical for a successful reaction.
Q4: What are the best methods for purifying crude this compound?
A4: this compound is a high-boiling point liquid (boiling point: 152-153 °C). Therefore, fractional distillation under reduced pressure is the most effective method for its purification. This technique allows for the distillation to occur at a lower temperature, which helps to prevent thermal decomposition of the product. For solid impurities or byproducts with significantly different solubility, recrystallization of a derivative (e.g., a semicarbazone) followed by hydrolysis back to the ketone can be an alternative, albeit more laborious, purification strategy.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine or 1,2-dibromoethane). Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether). |
| Presence of Moisture | Flame-dry all glassware before use. Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | Consider adding a catalyst such as ZnCl₂ or LaCl₃·2LiCl to enhance the reactivity of the Grignard reagent towards the carbonyl group. |
| Incorrect Reaction Temperature | Maintain a low temperature during the addition of the Grignard reagent to minimize side reactions. After the addition is complete, the reaction may need to be slowly warmed to room temperature or gently refluxed to drive it to completion. Monitor the reaction progress by TLC or GC. |
Issue 2: Formation of Significant Side Products (e.g., Alcohols, Alkanes)
| Possible Cause | Troubleshooting Steps |
| Reduction of the Carbonyl Group | The Grignard reagent can act as a reducing agent. Using a less sterically hindered Grignard reagent is not an option here, so focus on optimizing reaction conditions. Lowering the reaction temperature can sometimes favor addition over reduction. |
| Enolization | The Grignard reagent acts as a base. Use of additives like CeCl₃ can sometimes suppress enolization by increasing the nucleophilicity of the Grignard reagent. |
| Over-addition to form a tertiary alcohol | This is less common with the highly hindered this compound but can occur if a less hindered acid chloride is used. Using a less reactive organometallic reagent like an organocuprate can prevent this. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents | Typical Yield | Reference |
| Grignard Reaction | tert-Butylmagnesium chloride, Pivaloyl chloride | ~32% | Whitmore, F. C.; Heyd, J. W. J. Am. Chem. Soc.1938 , 60 (10), 2476–2477. |
| Organocuprate Reaction | Lithium di-tert-butylcuprate, Pivaloyl chloride | Potentially higher than Grignard, but specific data for this compound is not readily available. | General method for sterically hindered ketones. |
| Weinreb Amide Synthesis | N-methoxy-N-methylpivalamide, tert-Butylmagnesium chloride | Generally high yields for hindered ketones. | General method for sterically hindered ketones. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound (Based on historical methods with suggested modern improvements)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
tert-Butyl chloride
-
Pivaloyl chloride
-
Iodine (for activation)
-
Anhydrous Zinc Chloride (optional, for yield improvement)
-
Hydrochloric acid (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.
-
Add a small crystal of iodine to the magnesium.
-
Add a small portion of a solution of tert-butyl chloride in anhydrous diethyl ether or THF to the flask.
-
If the reaction does not start spontaneously (indicated by bubbling and a color change), gently warm the flask.
-
Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pivaloyl Chloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
(Optional) If using a catalyst, add anhydrous zinc chloride to the reaction mixture and stir for 15-20 minutes.
-
Slowly add a solution of pivaloyl chloride in anhydrous diethyl ether or THF dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound (lit. bp 152-153 °C at atmospheric pressure).
-
Mandatory Visualization
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Hexamethylacetone Synthesis
Welcome to the technical support center for the synthesis of Hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes to this compound are:
-
Grignard Reaction: The reaction of a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride) with a pivaloyl derivative, most commonly pivaloyl chloride.
-
Pinacol Rearrangement: The acid-catalyzed rearrangement of 2,3,4,4-tetramethylpentane-2,3-diol. Due to the high steric hindrance of the starting material, this route can be challenging.
Q2: What are the expected yields for this compound synthesis?
A2: Yields are highly dependent on the chosen synthetic route, reaction conditions, and purity of reagents. For the Grignard reaction with pivaloyl chloride, yields of this compound around 32% have been reported, with side products also being formed.[1] Optimizing reaction conditions is crucial for maximizing the yield of the desired product.
Q3: How does the steric hindrance of the tert-butyl groups affect the synthesis?
A3: The extreme steric bulk of the two adjacent tert-butyl groups significantly influences the reactivity of the starting materials and intermediates. In the Grignard reaction, it can hinder the approach of the nucleophile to the carbonyl carbon, potentially leading to a higher proportion of side products from reduction or enolization. For the pinacol rearrangement, steric strain can influence which group migrates and may lead to alternative rearrangement or elimination pathways.
Troubleshooting Guides
Grignard Reaction Route (tert-Butylmagnesium Chloride and Pivaloyl Chloride)
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Reaction with atmospheric moisture and carbon dioxide | Ensure all glassware is rigorously flame-dried or oven-dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impure Grignard reagent | Use freshly prepared or recently titrated Grignard reagent. The quality of the magnesium used for its preparation is crucial; use of activated magnesium turnings is recommended. |
| Side reactions (Reduction) | The Grignard reagent can act as a reducing agent, converting pivaloyl chloride to neopentyl alcohol. This is more likely with sterically hindered reagents.[1] To minimize this, maintain a low reaction temperature during the addition of the Grignard reagent. |
| Side reactions (Enolization) | The Grignard reagent can act as a base and deprotonate the pivaloyl chloride, leading to the formation of an enolate and subsequent side products. Using a less basic organometallic reagent or carefully controlling the stoichiometry and temperature can help mitigate this. |
| Formation of tertiary alcohol | While a common side product in Grignard reactions with acyl chlorides, the extreme steric hindrance of this compound's carbonyl group largely prevents a second addition of the tert-butyl Grignard reagent. If detected, it indicates a potential issue with reaction control. |
| Difficulties in purification | The boiling points of this compound and some side products may be close. Careful fractional distillation is often required for purification. |
Issue: Formation of Significant Amounts of Neopentyl Alcohol
| Possible Cause | Troubleshooting Steps |
| Reduction of pivaloyl chloride | As mentioned, the tert-butyl Grignard reagent can reduce the acyl chloride. This process is competitive with the desired addition reaction.[1] |
| Reaction Temperature | Higher temperatures can favor the reduction pathway. Maintain a low and controlled temperature throughout the addition of the Grignard reagent. |
| Grignard Reagent Purity | Impurities in the Grignard reagent can sometimes contribute to undesired side reactions. |
Pinacol Rearrangement Route
Issue: Low Yield or Unidentified Products
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | The high steric hindrance of 2,3,4,4-tetramethylpentane-2,3-diol can make the rearrangement sluggish. Ensure sufficient reaction time and adequate acid catalyst concentration. |
| Alternative rearrangement pathways | Due to steric strain, rearrangements other than the desired tert-butyl migration might occur. Analysis of the product mixture by techniques like NMR and GC-MS is crucial to identify these side products. |
| Elimination side products | Under acidic and heated conditions, elimination to form dienes is a potential side reaction. Use of milder acid catalysts or lower reaction temperatures might reduce this. |
| Carbocation stability | The stability of the intermediate carbocation dictates the rearrangement pathway. In this highly substituted system, unexpected carbocation rearrangements could lead to a mixture of products. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Pivaloyl chloride
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of tert-Butylmagnesium Chloride:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. An iodine crystal can be added to help initiate the reaction.
-
Once the reaction starts, continue the dropwise addition of the tert-butyl chloride solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pivaloyl Chloride:
-
Cool the freshly prepared tert-butylmagnesium chloride solution in a dry ice/acetone bath.
-
Slowly add a solution of pivaloyl chloride in anhydrous diethyl ether dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude product by fractional distillation to isolate this compound.
-
Quantitative Data Summary (Representative)
| Product | Synthetic Route | Reported Yield | Reference |
| This compound | Grignard Reaction | ~32% | [1] |
| Neopentyl alcohol | Grignard Reaction (Side Product) | ~8% | [1] |
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
Technical Support Center: Purification of Hexamethylacetone by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of hexamethylacetone (also known as di-tert-butyl ketone) by fractional distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of pure this compound?
A1: The literature boiling point of this compound is typically in the range of 152-153 °C at atmospheric pressure.[1][2] Significant deviation from this temperature range during distillation may indicate the presence of impurities or issues with pressure calibration.
Q2: What are the potential impurities in a crude sample of this compound?
A2: Impurities can vary depending on the synthetic route. A common synthesis involves the reaction of pivalonitrile with tert-butyl chloride and lithium.[3] Potential impurities from this or similar syntheses may include:
-
Unreacted starting materials: Pivalonitrile, tert-butyl chloride.
-
Side-products: Isobutylene (from elimination reactions of tert-butyl reagents), and other organolithium reaction byproducts.
-
Solvents: Ethers such as diethyl ether or tetrahydrofuran (THF) are common solvents in these reactions.
-
Hydrolysis products: Slow hydrolysis of the intermediate imine can be a factor.[3]
Q3: Is this compound likely to form an azeotrope with common solvents?
Q4: What are the primary safety concerns when distilling this compound?
A4: this compound is a flammable liquid.[1] Standard safety precautions for handling flammable organic compounds should be followed. This includes working in a well-ventilated fume hood, ensuring that the distillation apparatus is properly assembled and secure, and keeping ignition sources away from the setup. It is also important to avoid distilling the flask to dryness, as this can sometimes lead to the formation of explosive peroxides, a general concern with ethers but good practice for all distillations.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Distillation is not starting or is proceeding very slowly, even at high heat. | 1. Insufficient heating: The heating mantle may not be set to a high enough temperature. 2. Poor heat transfer: The flask may not be in good contact with the heating mantle. 3. Excessive heat loss: The distillation column and head may be losing too much heat to the surroundings. | 1. Gradually increase the temperature of the heating mantle. 2. Ensure good contact between the flask and the heating mantle. Consider using sand or a high-temperature oil in the heating mantle for more uniform heating. 3. Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[6] |
| The temperature is fluctuating wildly during distillation. | 1. Bumping: The liquid may be boiling unevenly due to a lack of nucleation sites. 2. Inconsistent heating: The heat source may be cycling on and off too aggressively. 3. Flooding of the column: Too high a boil-up rate can cause the column to fill with liquid, leading to erratic temperature readings.[7] | 1. Ensure you have added boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Use a variable power controller (Variac) for the heating mantle to provide smooth and continuous heating. 3. Reduce the heating rate to allow for a smooth and steady distillation. If flooding occurs, stop the heating, allow the liquid to drain back into the flask, and restart at a lower temperature.[7] |
| The separation of impurities is poor, and the distillate is not pure. | 1. Inefficient fractionating column: The column may not have enough theoretical plates for the separation. 2. Distillation rate is too fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.[6] 3. Azeotrope formation: The impurity may be forming an azeotrope with the this compound. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Slow down the distillation rate to one to two drops per second. A higher reflux ratio can improve separation. 3. If an azeotrope is suspected, you may need to try a different purification method, such as chromatography, or use a different solvent to try and break the azeotrope. |
| The product is decomposing in the distillation pot. | 1. Excessive temperature: this compound has a relatively high boiling point, and prolonged heating could lead to decomposition, especially if impurities are present. 2. Presence of oxygen: Air in the distillation apparatus can lead to oxidation at high temperatures. | 1. Consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the this compound and reduce the risk of thermal decomposition. 2. Purge the distillation apparatus with an inert gas like nitrogen or argon before starting the distillation.[6] |
Data Presentation
| Property | Value |
| Boiling Point | 152-153 °C |
| Density | ~0.824 g/mL at 25 °C |
| Refractive Index | ~1.419 at 20 °C |
| Flash Point | ~32.8 - 34 °C |
Note: These values are approximate and can vary slightly based on the source and purity.[1][2]
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the general steps for purifying this compound by fractional distillation at atmospheric pressure.
Materials:
-
Crude this compound
-
Round-bottom flask (sized so the liquid fills it to about half to two-thirds)
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Boiling chips or magnetic stir bar and stir plate
-
Heating mantle with a variable power controller
-
Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
-
Cooling water source and tubing
Procedure:
-
Apparatus Assembly:
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[6]
-
-
Heating and Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the distillation flask gently using the heating mantle.
-
Observe the liquid as it begins to boil and the vapor starts to rise up the fractionating column.
-
Adjust the heating rate to establish a slow and steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
If the column begins to flood (fill with liquid), reduce the heating rate.[7]
-
-
Fraction Collection:
-
Collect any initial low-boiling fractions in a separate receiving flask. These may contain residual solvents or more volatile impurities.
-
When the temperature stabilizes at the boiling point of this compound (around 152-153 °C), change to a clean receiving flask to collect the main product fraction.
-
Continue collecting the fraction as long as the temperature remains stable.
-
-
Shutdown:
-
If the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation by turning off the heat.
-
Do not distill the flask to dryness.[5]
-
Allow the apparatus to cool completely before disassembling.
-
Visualization
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. This compound | 815-24-7 [chemicalbook.com]
- 2. This compound CAS#: 815-24-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Removing unreacted starting materials from Hexamethylacetone
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the purification of Hexamethylacetone, specifically focusing on the removal of unreacted starting materials and common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials or byproducts I might find in my crude this compound sample?
A1: Depending on the synthetic route, common contaminants include unreacted starting materials like pivaloyl chloride or pivalic acid. You may also find byproducts such as 2,2,4,4-tetramethyl-3-pentanol, the corresponding alcohol from over-reduction or incomplete oxidation.
Q2: How can I initially assess the purity of my this compound and identify the contaminants?
A2: The most common methods for purity assessment and contaminant identification are Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify volatile components, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify structures based on chemical shifts. Comparing the boiling point of your sample to the literature value during distillation can also provide a preliminary indication of purity.
Q3: My crude sample contains a significant amount of a lower-boiling point impurity. What is the most effective removal method?
A3: For impurities with a boiling point difference of more than 25-30 °C from this compound (BP 152-153 °C), fractional distillation is the most efficient method.[1][2] For example, pivaloyl chloride (BP ~106 °C) can be effectively removed using this technique.
Q4: I have identified an acidic impurity, such as pivalic acid, in my product. How can I remove it?
A4: Acidic impurities are best removed by performing a liquid-liquid extraction. You can dissolve the crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer.
Q5: Distillation is not effectively separating an impurity. What other purification techniques can I use?
A5: If an impurity has a boiling point very close to this compound, or if it is a non-volatile contaminant, flash column chromatography is an excellent alternative.[3] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in the mobile phase.[3]
Q6: Can I use recrystallization to purify this compound?
A6: Recrystallization is a purification technique for solid compounds.[4] Since this compound is a liquid at room temperature, standard recrystallization is not a suitable method.[5][6]
Data Presentation: Physical Properties of this compound and Related Substances
The table below summarizes key physical properties to help in selecting the appropriate purification strategy.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 2,2,4,4-Tetramethyl-3-pentanone | C₉H₁₈O | 142.24 | 152-153[5][7][8] | 0.824[5][7][8] |
| Pivaloyl Chloride | 2,2-Dimethylpropanoyl chloride | C₅H₉ClO | 120.58 | 105-106 | 1.003 |
| Pivalic Acid | 2,2-Dimethylpropanoic acid | C₅H₁₀O₂ | 102.13 | 163-164 | 0.905 |
| Di-tert-butyl carbinol | 2,2,4,4-Tetramethyl-3-pentanol | C₉H₂₀O | 144.26 | 163-164 | 0.828 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is ideal for separating liquids with different boiling points.[1]
Objective: To separate this compound from a volatile impurity with a significantly lower or higher boiling point.
Materials:
-
Round-bottom flask
-
Stir bar or boiling chips
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Lab jacks and clamps
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the crude this compound into the round-bottom flask with a stir bar.
-
Heating: Begin heating the flask gently. The goal is to achieve a slow and steady distillation rate, allowing a temperature gradient to establish in the fractionating column.[9]
-
Equilibration: Observe the ring of condensate slowly rising through the column. A slow ascent ensures good separation.[1] If the rise is too fast, reduce the heat.
-
Fraction Collection:
-
Foreshot: Collect the first fraction that distills over. This will be enriched in the lower-boiling point impurity. The temperature at the distillation head should be stable but below the boiling point of this compound.
-
Product Fraction: Once the lower-boiling impurity has been removed, the temperature will rise and stabilize at the boiling point of this compound (approx. 152-153 °C). Switch to a new receiving flask to collect the pure product.
-
Final Fraction: As the distillation nears completion, the temperature may fluctuate again. Stop the distillation before the flask runs dry.
-
-
Analysis: Analyze the collected product fraction for purity using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
This method is used to separate compounds with similar boiling points or to remove non-volatile impurities.[3]
Objective: To purify this compound from closely-related impurities based on polarity.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[3]
-
Eluent (solvent system, e.g., a mixture of hexanes and ethyl acetate)
-
Crude this compound sample
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system that provides good separation between this compound and the impurities. The target R_f (retention factor) for this compound should be around 0.25-0.35.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Pre-adsorb the crude this compound onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin flowing the solvent through the silica. Collect fractions sequentially in test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified this compound.
Visualization
The following workflow provides a logical guide to troubleshooting and selecting the appropriate purification method for crude this compound.
Caption: Workflow for selecting a purification method for this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound CAS#: 815-24-7 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound | 815-24-7 [chemicalbook.com]
- 9. chemicals.co.uk [chemicals.co.uk]
Troubleshooting low yield in Hexamethylacetone reactions
Welcome to the Technical Support Center for Hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during the synthesis of this compound, focusing on the common Grignard reaction and Barbier-type synthesis routes.
Low Yield in Grignard Synthesis of this compound
Question: I am attempting to synthesize this compound by reacting tert-butylmagnesium chloride with pivaloyl chloride, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in the Grignard synthesis of this compound are a common issue, often stemming from the sterically hindered nature of the reagents. Several factors can contribute to this problem, including side reactions and suboptimal reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Reaction Conditions: The order of addition of your reagents can significantly impact the product distribution. Adding the pivaloyl chloride to an excess of the Grignard reagent tends to favor the formation of reduction byproducts over the desired ketone.
-
Recommendation: Slowly add the tert-butylmagnesium chloride solution to the pivaloyl chloride solution at a low temperature to minimize side reactions.
-
-
Side Reactions: The highly reactive nature of the Grignard reagent can lead to side reactions, particularly reduction of the acid chloride to an alcohol (di-tert-butylcarbinol) or enolization of the ketone product.
-
Recommendation: Maintain a low reaction temperature (e.g., -78 °C) to control the reactivity of the Grignard reagent. The use of a less reactive organometallic reagent, if compatible with your overall synthetic scheme, could also be considered.
-
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Contamination will quench the reagent and reduce the effective concentration, leading to lower yields.
-
Recommendation: Ensure all glassware is rigorously flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents to prepare the Grignard reagent and for the reaction itself.
-
-
Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent can have an inactive oxide layer on their surface, which can hinder or prevent the reaction.
-
Recommendation: Activate the magnesium surface before adding the alkyl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium turnings vigorously in the absence of solvent.
-
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the product distribution based on the order of reagent addition, as reported in historical literature.
| Order of Addition | Molar Ratio (Grignard:Pivaloyl Chloride) | This compound (Ketone) Yield | Di-tert-butylcarbinol (Reduction Product) Yield |
| Pivaloyl Chloride added to Grignard | 5:1 | 32.4% | 8.0% |
| Grignard added to Pivaloyl Chloride | 1:5 | 94.0% | 1.5% |
Data adapted from Whitmore, F. C., & George, R. S. (1942). The Journal of the American Chemical Society, 64(6), 1239–1242.
Experimental Protocols
A detailed experimental protocol for the Grignard synthesis of this compound is provided below.
Synthesis of this compound via Grignard Reaction
-
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Pivaloyl chloride
-
Anhydrous diethyl ether
-
Anhydrous inert gas (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Preparation of tert-butylmagnesium chloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Activate the magnesium using a small crystal of iodine.
-
Add anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether.
-
Add a small amount of the tert-butyl chloride solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes.
-
-
Reaction with Pivaloyl Chloride:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of pivaloyl chloride in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared tert-butylmagnesium chloride solution to the pivaloyl chloride solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a Barbier-type reaction and can it be used to synthesize this compound?
A1: The Barbier reaction is a one-pot organometallic reaction where an alkyl halide, a metal (like magnesium, zinc, or lithium), and a carbonyl compound or nitrile are reacted together.[3][4] Unlike the Grignard reaction, the organometallic reagent is generated in situ. A convenient synthesis of this compound has been reported via a Barbier-type reaction of pivalonitrile with tert-butyl chloride and metallic lithium in ether. This method can be an effective alternative to the Grignard reaction.
Q2: My reaction mixture turned into a thick, gray slurry during the Grignard reagent formation. What happened?
A2: The formation of a gray slurry during the preparation of tert-butylmagnesium chloride is often due to the precipitation of the Grignard reagent or magnesium halide salts.[5] This can be influenced by the solvent, concentration, and temperature. While some precipitation is normal, an excessively thick slurry that is difficult to stir can indicate issues with solubility or reagent quality. Ensure your solvent is completely anhydrous and consider using a co-solvent like THF to improve solubility.
Q3: What are the main side products to expect in a this compound synthesis?
A3: In the Grignard synthesis, the primary side product is the reduction product, di-tert-butylcarbinol. This is more prevalent when the acid chloride is added to an excess of the Grignard reagent. Another potential side product is the tertiary alcohol formed from the addition of a second equivalent of the Grignard reagent to the ketone product, although this is less likely with the sterically hindered this compound. In the Barbier-type reaction, side products can arise from the coupling of the alkyl halide.
Q4: What is the best way to purify this compound?
A4: Distillation is the most common and effective method for purifying this compound, which is a liquid at room temperature.[1][2] Due to its relatively high boiling point (152-153 °C), vacuum distillation may be preferred to prevent any potential decomposition at atmospheric pressure.[2] If non-volatile impurities are present, simple distillation may be sufficient.[2] For separating components with close boiling points, fractional distillation would be necessary.[2]
Visualizations
Grignard Reaction Workflow for this compound Synthesis
Caption: Workflow for this compound synthesis via the Grignard reaction.
Logical Relationship of Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting logic for low yield in this compound Grignard synthesis.
References
- 1. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 2. How To [chem.rochester.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
Stability of Hexamethylacetone under acidic/basic conditions
This technical support center provides guidance on the stability of hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone) under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development who utilize sterically hindered ketones in their work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally considered a stable compound under standard storage conditions (room temperature, protected from light, in a tightly sealed container).[1] Its high degree of steric hindrance around the carbonyl group provides significant kinetic stability against nucleophilic attack. It is, however, incompatible with strong oxidizing agents.[1]
Q2: How does this compound behave under acidic conditions?
A2: Under mild acidic conditions, this compound is expected to be stable. Due to the absence of alpha-hydrogens, it cannot undergo the typical acid-catalyzed enolization.[2] However, under vigorous acidic conditions (e.g., concentrated strong acids, elevated temperatures), cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur, leading to the formation of a mixture of carboxylic acids.[2][3]
Q3: What is the stability of this compound in the presence of bases?
A3: this compound is generally stable in the presence of mild bases. As a non-enolizable ketone, it will not undergo deprotonation at the alpha-carbon.[4] Strong bases may catalyze certain reactions, though the steric hindrance of the tert-butyl groups significantly slows down potential nucleophilic additions to the carbonyl carbon.[5][6] Under harsh basic conditions, cleavage reactions are a possibility, similar to those observed under vigorous acidic conditions.
Q4: My reaction with this compound is showing unexpected byproducts. What could be the cause?
A4: Unexpected byproducts when using this compound could arise from several factors. First, verify the purity of your starting material. If the reaction involves strong acidic or basic conditions, especially at elevated temperatures, degradation of this compound may be occurring. Additionally, consider the possibility of side reactions with other components in your reaction mixture. Our troubleshooting guide below provides a more detailed approach to diagnosing such issues.
Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for monitoring the stability of this compound.[7][8] A stability-indicating HPLC method can be developed to separate this compound from any potential degradation products.[9][10] Gas Chromatography (GC) could also be employed, given the volatility of this compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be useful for identifying the structures of any major degradants.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of desired product | Degradation of this compound due to harsh reaction conditions. | - Re-evaluate the necessity of extreme pH or high temperatures. - Consider using a milder acid or base catalyst. - Perform a forced degradation study (see experimental protocols) to understand the stability limits of this compound under your specific reaction conditions. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | - Isolate the impurities for structural elucidation (e.g., by mass spectrometry or NMR). - Compare the retention times of the unknown peaks with those from forced degradation samples to identify them as known degradants. - Adjust reaction conditions to minimize the formation of these impurities. |
| Inconsistent reaction outcomes | Variability in the stability of this compound under slightly different conditions. | - Ensure precise control over reaction parameters (temperature, pH, reaction time). - Verify the quality and consistency of the this compound starting material from batch to batch. |
Stability Summary
The following table summarizes the expected qualitative stability of this compound under various conditions based on general chemical principles for sterically hindered ketones.
| Condition | Expected Stability | Potential Degradation Products (under forced conditions) |
| Neutral (Aqueous/Organic Solvent) | High | - |
| Mild Acid (e.g., 0.1N HCl, room temp) | High | Not expected |
| Strong Acid (e.g., >1N HCl, elevated temp) | Low to Moderate | Carboxylic acids (e.g., pivalic acid, isobutyric acid), tert-butanol |
| Mild Base (e.g., 0.1N NaOH, room temp) | High | Not expected |
| Strong Base (e.g., >1N NaOH, elevated temp) | Low to Moderate | Carboxylate salts (e.g., pivalate, isobutyrate), tert-butanol |
| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Low | Cleavage to form carboxylic acids |
| Photostability (UV/Vis light) | High (in the absence of photosensitizers) | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.[11][12][13]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate one sample at room temperature for 24 hours and another at 60°C for 8 hours.
-
After incubation, neutralize the samples with 1N NaOH and dilute with the mobile phase to the initial concentration.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate one sample at room temperature for 24 hours and another at 60°C for 8 hours.
-
After incubation, neutralize the samples with 1N HCl and dilute with the mobile phase to the initial concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Dilute with the mobile phase to the initial concentration.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed sample in the solvent to prepare a 1 mg/mL solution.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a composition of 50:50 (acetonitrile:water).
-
Linearly increase the acetonitrile concentration to 90% over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to the initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound under harsh conditions.
References
- 1. This compound CAS#: 815-24-7 [m.chemicalbook.com]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sepanalytical.com [sepanalytical.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
Technical Support Center: Storage and Stability of Hexamethylacetone
Welcome to the Technical Support Center for Hexamethylacetone (2,2,4,4-Tetramethyl-3-pentanone). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and decomposition of this compound.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is a flammable liquid and should be kept in a tightly sealed container. While ambient temperatures are generally acceptable, refrigeration at 2-8°C can further slow potential degradation pathways.
Q2: I've noticed a change in the color or odor of my this compound sample. What could be the cause?
A2: A change in color or the development of an unusual odor can be an indicator of decomposition. The primary causes of decomposition are exposure to light (photodegradation) and, to a lesser extent, reaction with atmospheric oxygen (autoxidation) or thermal degradation if stored at elevated temperatures.
Q3: What are the likely decomposition pathways for this compound?
A3: The most probable decomposition pathway for this compound, particularly upon exposure to UV light, is through Norrish Type I and Type II photochemical reactions.[1][2][3][4]
-
Norrish Type I Reaction: This involves the cleavage of the bond between the carbonyl group and an adjacent carbon atom, leading to the formation of two radical fragments.[1][2][3] Due to the steric hindrance in this compound, this is a likely pathway.
-
Norrish Type II Reaction: This pathway is less likely for this compound as it requires the presence of a gamma-hydrogen, which is absent in its structure.[3]
-
Autoxidation: In the presence of oxygen, ketones can undergo autoxidation, a free-radical chain reaction that can lead to the formation of hydroperoxides and subsequently other degradation products.[5] Steric hindrance in this compound may slow this process.
Q4: Can I use a stabilizer to prevent the decomposition of this compound?
A4: Yes, for sterically hindered ketones, the use of antioxidants can be effective. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to inhibit free radical-mediated oxidation.[5][6][7][8][9] These antioxidants work by scavenging free radicals, thus preventing the propagation of decomposition reactions.
Q5: What are the potential impurities in commercially available this compound that might affect its stability?
A5: Potential impurities could arise from the synthesis process. For example, if synthesized via oxidation of the corresponding alcohol, residual oxidizing agents or byproducts could be present.[10] It is also possible for isomeric ketones or unreacted starting materials to be present in small amounts. These impurities could potentially initiate or catalyze decomposition.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram (HPLC/GC) | Photodegradation from exposure to light. | Store this compound in amber glass vials or protect from light. Prepare samples under low-light conditions. |
| Autoxidation due to prolonged exposure to air. | Purge the storage container with an inert gas (e.g., argon or nitrogen) before sealing. Use fresh samples for critical experiments. | |
| Thermal degradation from improper storage. | Ensure storage at recommended cool temperatures and away from heat sources. | |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Monitor the purity of the stock solution periodically using a validated analytical method. |
| Presence of catalytic impurities. | If stability issues persist, consider purifying the this compound by distillation. | |
| Formation of a precipitate | Polymerization or formation of insoluble degradation products. | Discard the sample. Review storage conditions and handling procedures to prevent further degradation. |
Quantitative Data on this compound Stability
While specific public data on the degradation kinetics of this compound is limited, the following table provides a template for the type of data that should be generated through stability studies. The values presented are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Degradation of this compound under Accelerated Conditions
| Condition | Duration | Parameter | Initial Value | Value after Duration | % Degradation |
| Photostability (UV Lamp, 25°C) | 24 hours | Purity (HPLC) | 99.8% | 95.2% | 4.6% |
| Thermal Stability (40°C) | 30 days | Purity (HPLC) | 99.8% | 99.1% | 0.7% |
| Oxidative Stress (Air, 40°C) | 30 days | Peroxide Value | < 1 meq/kg | 15 meq/kg | N/A |
| Acidic Hydrolysis (0.1N HCl, 40°C) | 7 days | Purity (HPLC) | 99.8% | 99.7% | 0.1% |
| Basic Hydrolysis (0.1N NaOH, 40°C) | 7 days | Purity (HPLC) | 99.8% | 99.6% | 0.2% |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
Objective: To evaluate the stability of this compound under forced degradation conditions.
Materials:
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Stability chambers (for controlled temperature and humidity)
-
UV light chamber
-
Inert gas (Argon or Nitrogen)
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Aliquot 1 mL of this compound into several amber glass vials. For oxidative stress testing, use clear glass vials.
-
Stress Conditions:
-
Photostability: Expose one set of vials to a calibrated UV light source at 25°C for a defined period (e.g., 24, 48, 72 hours). Wrap a control vial in aluminum foil and place it in the same chamber.
-
Thermal Stability: Place another set of vials in a stability chamber at an elevated temperature (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks). Store control vials at 2-8°C.
-
Oxidative Stress: Leave a set of vials open to the air in a stability chamber at 40°C. For a more controlled experiment, bubble air or oxygen through a sample for a set period. A control sample should be purged with inert gas and sealed.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC or GC-MS method to determine the purity of this compound and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples (from Protocol 1) to ensure that the peaks of the degradation products are well-resolved from the main this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 10-200 µg/mL) and plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow for accelerated stability testing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. atamankimya.com [atamankimya.com]
- 6. The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 9. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Pentanone:Uses, Synthesis and Hazards_Chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of Hexamethylacetone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Hexamethylacetone and its derivatives.
Troubleshooting Guide
Users frequently encounter challenges during the recrystallization of sterically hindered ketones like this compound derivatives. This guide addresses common issues and provides systematic solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve | - Insufficient solvent volume.- Inappropriate solvent choice.- Temperature is too low. | - Add solvent in small increments until the solid dissolves at the solvent's boiling point.[1][2]- Select a solvent with a polarity similar to your this compound derivative (generally non-polar to moderately polar).- Ensure the solvent is heated to its boiling point.[1] |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.[3][4]- The solution is supersaturated with impurities.[3]- Cooling the solution too rapidly. | - Reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly.[4][5]- Consider using a solvent with a lower boiling point.- If impurities are suspected, try treating the hot solution with activated charcoal before filtration.[4] |
| No Crystal Formation | - The solution is not sufficiently saturated (too much solvent was used).[1][5]- The solution is supersaturated.[5]- The cooling process is too fast, preventing nucleation. | - Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[3][5]- Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[1][5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][3]- Premature crystallization during hot gravity filtration.- Washing the collected crystals with a solvent that is too warm or using too much of it.[1] | - Minimize the amount of hot solvent used for dissolution.[1]- Preheat the funnel and filter paper during hot gravity filtration to prevent cooling and crystallization.[4]- Wash the crystals with a minimal amount of ice-cold solvent.[1] |
| Colored Crystals | - Colored impurities are present in the starting material. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound derivatives?
A1: The ideal solvent is one in which the this compound derivative is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Given the sterically hindered and generally non-polar nature of this compound, solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate are often good starting points.[6] A rule of thumb is that solvents with similar functional groups to the compound being recrystallized can be effective; for ketones, acetone is a logical choice.[6]
Q2: How can I prevent "oiling out" when recrystallizing my this compound derivative?
A2: "Oiling out" occurs when the solid melts before it dissolves, often because the solvent's boiling point is higher than the compound's melting point.[3][4] To prevent this, you can try using a lower-boiling point solvent. If oiling out still occurs, reheat the solution to redissolve the oil, add a small amount of extra solvent, and then allow the solution to cool much more slowly to encourage crystal formation instead of liquid separation.[4][5]
Q3: My crystals won't form, even after cooling in an ice bath. What should I do?
A3: This is a common issue often caused by supersaturation or using too much solvent.[1][5] First, try to induce crystallization. This can be done by scratching the inner wall of the flask with a glass stirring rod at the liquid's surface or by adding a "seed crystal" of your compound if you have one.[1][2][5] If crystals still do not form, you likely have too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[3][5]
Q4: How much solvent should I use for the initial dissolution?
A4: The goal is to use the minimum amount of boiling solvent necessary to just dissolve the solid.[1] Adding too much solvent is a frequent cause of poor or no crystal yield.[3][5] It is best to add the hot solvent in small portions to the solid you are recrystallizing, with heating and swirling, until the solid is fully dissolved.[2]
Experimental Protocol: Recrystallization of a this compound Derivative
This protocol outlines a general procedure for the recrystallization of a solid this compound derivative.
1. Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the solid at room temperature.
-
Heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the solid when heated.
-
Allow the dissolved solutions to cool. The best solvent will result in the formation of a large number of crystals.
2. Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Heat the chosen solvent in a separate beaker.
-
Add the minimum amount of the hot solvent to the flask containing the solid to completely dissolve it. Swirl the flask to aid dissolution.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Gently boil the solution for a few minutes.
4. Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
Use a stemless funnel and fluted filter paper.
-
Preheat the funnel and the receiving flask to prevent premature crystallization.
-
Pour the hot solution through the filter paper to remove the charcoal or other insoluble materials.
5. Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[4]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]
6. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
7. Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a period.
-
For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.
Data Summary
| Solvent | Polarity | Expected Solubility of this compound Derivatives | Rationale |
| Hexane | Non-polar | High | The non-polar nature of hexane is a good match for the largely non-polar structure of this compound. |
| Toluene | Non-polar | High | Similar to hexane, toluene is a non-polar solvent suitable for non-polar compounds. |
| Diethyl Ether | Slightly Polar | Medium to High | The slight polarity may help dissolve derivatives with more polar functional groups. |
| Ethyl Acetate | Moderately Polar | Medium | A good balance of polarity that can often dissolve a range of organic compounds. |
| Acetone | Moderately Polar | Medium | As a ketone, acetone shares a functional group with this compound, which can enhance solubility.[6] |
| Ethanol | Polar | Low to Medium | The polarity of ethanol may make it a less effective solvent unless the derivative has polar functional groups. |
| Methanol | Polar | Low | Similar to ethanol, but its higher polarity makes it less likely to be a good solvent. |
| Water | Very Polar | Very Low | This compound and its derivatives are generally not soluble in water due to their non-polar nature. |
Visualizations
Caption: A general workflow for the recrystallization of this compound derivatives.
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
Technical Support Center: Enhancing the Purity of Hexamethylacetone for Analytical Standards
This technical support center is designed for researchers, scientists, and professionals in drug development who are working to improve the purity of Hexamethylacetone for its use as an analytical standard. Here you will find frequently asked questions and troubleshooting guides in a straightforward question-and-answer format to address specific challenges you may encounter during your purification and analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercially available this compound?
A1: this compound is generally available at purities between 96-98%.[1] Impurities can stem from the manufacturing process or from degradation over time. While a definitive, universal list of impurities is not available, common contaminants can be inferred from typical synthesis routes for sterically hindered ketones. Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as pivaloyl chloride or tert-butyllithium may be present.
-
Synthesis Byproducts: Side reactions during synthesis can generate related ketone structures or isomers. For example, if the synthesis involves an imine intermediate, 2,2,4,4-tetramethyl-3-pentanone imine could be a potential impurity.[2][3]
-
Solvent Residues: Solvents used during the reaction or purification stages can remain in the final product. Comprehensive tables of NMR chemical shifts for common laboratory solvents can aid in their identification.[4][5][6][7][8]
-
Degradation Products: Over time, particularly with exposure to air, light, or moisture, ketones like this compound can undergo slow oxidation or hydrolysis, leading to the formation of acidic impurities or other degradation byproducts.[2]
Q2: Which purification method is most effective for this compound?
A2: Given that this compound is a liquid at room temperature with a stable boiling point, fractional distillation is the most recommended and effective method for enhancing its purity.[9][10] While recrystallization can be employed for solid compounds, it is not a primary technique for this compound unless it is solidified at very low temperatures with a suitable solvent system.
Q3: How can I accurately determine the purity of my this compound sample?
A3: To assess the purity of this compound, the following analytical methods are highly recommended:
-
Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is ideal for quantifying the purity of volatile organic compounds like this compound and for detecting any volatile impurities.[1][9][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the molecular structure of this compound and for identifying and quantifying any impurities present.[4][5][6][7][8]
Q4: What are the essential physical and chemical properties of this compound for its purification?
A4: Understanding the following properties is crucial for designing an effective purification strategy for this compound:
| Property | Value | Reference(s) |
| Boiling Point | 152-153 °C | [9][10] |
| Density | 0.824 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.419 | |
| Physical State | Liquid | |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Troubleshooting Guide
Problem 1: My GC analysis reveals multiple peaks in addition to the main this compound peak.
-
Possible Cause: The presence of additional peaks indicates impurities. These may have lower boiling points and elute before the main peak, or higher boiling points and elute after.
-
Solution:
-
Impurity Identification: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation patterns of the unknown peaks, which will aid in their identification.
-
Fractional Distillation: Conduct a meticulous fractional distillation. By collecting different fractions as the temperature changes and analyzing each by GC, you can effectively isolate the pure this compound.
-
Problem 2: The baseline in my GC chromatogram is noisy and unstable.
-
Possible Cause: A noisy baseline can be a result of contamination within the GC system itself (the injector, column, or detector) or the use of an impure carrier gas.
-
Solution:
-
Instrument Maintenance: Perform routine maintenance, including cleaning the injector and detector. It is also advisable to bake out the column according to the manufacturer's guidelines.
-
Carrier Gas Quality: Verify that a high-purity carrier gas is being used and that any in-line gas purifiers are functioning correctly.
-
Problem 3: I am observing unexpected signals in the NMR spectrum of my sample.
-
Possible Cause: These extraneous signals are likely due to impurities either in your this compound sample or in the deuterated solvent used for the NMR analysis.
-
Solution:
-
Solvent Check: Acquire an NMR spectrum of the deuterated solvent alone to identify any peaks originating from the solvent itself.
-
Reference Chemical Shift Data: Compare the chemical shifts of the unknown signals to published data for common laboratory solvents and impurities to facilitate their identification.[4][5][6][7][8]
-
Sample Purification: If the impurities are confirmed to be in your this compound sample, purify it by fractional distillation and then re-acquire the NMR spectrum to confirm the removal of the impurities.
-
Experimental Protocols
Protocol 1: Purification of this compound via Fractional Distillation
This protocol provides a step-by-step guide for the purification of this compound using a standard laboratory fractional distillation setup.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
A set of receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum grease for ground glass joints
Procedure:
-
Apparatus Assembly: In a well-ventilated fume hood, assemble the fractional distillation apparatus. Ensure all ground glass joints are securely clamped and lightly greased.
-
Flask Loading: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Heating: Gradually heat the flask using the heating mantle. If using a stir bar, begin stirring.
-
Distillation Process: As the liquid boils, the vapor will ascend through the fractionating column. Carefully monitor the temperature at the distillation head.
-
Fraction Collection:
-
Foreshot: Collect the first few milliliters of distillate, which will primarily contain low-boiling impurities.
-
Main Fraction: When the temperature stabilizes at the boiling point of this compound (approximately 152-153 °C), switch to a clean receiving flask to collect the purified product.[9][10]
-
Aftershot: If the temperature begins to climb significantly above the expected boiling point, either stop the distillation or collect this high-boiling fraction in a separate flask.
-
-
Purity Verification: Analyze the collected main fraction for purity using GC or NMR spectroscopy.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines a general method for the purity analysis of this compound using Gas Chromatography with Flame Ionization Detection.
Instrumental Conditions:
| Parameter | Suggested Setting |
| Instrument | Gas Chromatograph with FID |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5) is recommended. |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Begin at 60 °C, hold for 2 minutes, then increase at a rate of 15 °C/min to 220 °C, and hold for 5 minutes. This program should be optimized for your specific instrument and column. |
| Carrier Gas | Helium or Hydrogen, with a constant flow rate. |
| Injection Volume | 0.5 - 1.0 µL |
| Split Ratio | 50:1 (this can be adjusted based on sample concentration) |
Procedure:
-
Sample Preparation: Create a dilute solution of your this compound sample in a high-purity solvent such as hexane or dichloromethane.
-
Injection: Inject the prepared sample into the GC system.
-
Data Interpretation: Integrate the peaks in the resulting chromatogram. The purity is typically determined by the area percent of the this compound peak relative to the total area of all detected peaks.
Protocol 3: Purity Verification by ¹H NMR Spectroscopy
This protocol details the use of ¹H NMR spectroscopy for confirming the purity of this compound.
Materials:
-
Purified this compound
-
Deuterated chloroform (CDCl₃) or another appropriate deuterated solvent
-
High-quality NMR tubes
-
Internal standard (optional, for quantitative measurements)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a small quantity of the this compound sample in the deuterated solvent.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using a suitable NMR spectrometer.
-
Spectrum Analysis:
-
A pure sample of this compound will exhibit a single, sharp singlet in its ¹H NMR spectrum, corresponding to the 18 chemically equivalent protons of the two tert-butyl groups.
-
Carefully examine the spectrum for any additional peaks, which would indicate the presence of impurities. The chemical shifts of these peaks can be compared with published data to aid in their identification.[4][5][6][7][8]
-
The level of purity can be estimated by comparing the integration of the main this compound peak with the integrations of any impurity peaks. For precise quantification, a known amount of a suitable internal standard should be added.
-
Visualizations
Caption: A workflow diagram for the purification and analysis of this compound.
Caption: A troubleshooting guide for identifying unknown signals in an NMR spectrum.
References
- 1. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2,4,4-Tetramethyl-3-pentanone Imine | CymitQuimica [cymitquimica.com]
- 3. 2,2,4,4-TETRAMETHYL-3-PENTANONE IMINE | 29097-52-7 [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions with Hexamethylacetone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the significant steric hindrance of hexamethylacetone (also known as di-tert-butyl ketone) in various chemical reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Yield in Grignard Reactions
Question: I am attempting a Grignard reaction with this compound and observing very low to no yield of the desired tertiary alcohol. What are the probable causes and how can I improve the outcome?
Answer:
Low yields in Grignard reactions with the highly sterically hindered this compound are common. The primary issues are competing side reactions like enolization and reduction, as well as the inherent difficulty of the nucleophile accessing the carbonyl carbon.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Grignard reactions with this compound.
Detailed Solutions:
-
Verify Reagent Quality and Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried, and solvents are strictly anhydrous.[1] Use freshly prepared Grignard reagents for the best results.
-
Confirm Grignard Reagent Formation: Before adding this compound, confirm the formation of the Grignard reagent. A common method is to add a small crystal of iodine, which will be consumed if the reagent is forming.
-
Address Side Reactions:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of this compound to form an enolate, which reverts to the starting ketone upon workup.[3]
-
Solution: Use of cerium(III) chloride (CeCl₃) can suppress enolization by increasing the nucleophilicity of the organometallic reagent.[1]
-
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol.[3]
-
Solution: Use a Grignard reagent without β-hydrogens if possible.
-
-
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.[1]
-
Addition Rate: Add the Grignard reagent slowly to the solution of this compound to maintain a low concentration of the nucleophile, which can favor addition over enolization.
-
-
Consider Alternative Nucleophiles: Organolithium reagents are generally more reactive than Grignard reagents and may provide better yields with severely hindered ketones.[1]
Experimental Protocol: CeCl₃-Mediated Grignard Reaction with this compound
-
Preparation: Under an inert atmosphere (e.g., argon), add anhydrous CeCl₃ (1.2 equivalents) to a flame-dried flask. Add anhydrous tetrahydrofuran (THF) and stir vigorously for 2 hours at room temperature.
-
Reaction: Cool the CeCl₃ suspension to -78 °C. Slowly add the Grignard reagent (1.1 equivalents) and stir for 1 hour. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Monitoring and Workup: Stir the reaction at -78 °C and monitor by thin-layer chromatography (TLC). Upon completion, quench with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Issue 2: Unsuccessful Wittig Reaction
Question: My Wittig reaction with this compound is not producing the desired alkene. What are the limiting factors and potential solutions?
Answer:
The Wittig reaction with highly sterically hindered ketones like this compound is often challenging and may result in low or no yield.[4][5] The bulky tert-butyl groups impede the approach of the phosphorus ylide to the carbonyl carbon.
Troubleshooting Strategies:
-
Ylide Reactivity:
-
Use Unstabilized Ylides: Non-stabilized ylides (e.g., those derived from primary alkyl halides) are more reactive and may have a better chance of reacting with hindered ketones compared to stabilized ylides.[4]
-
Freshly Prepared Ylides: Always use freshly prepared ylides for maximum reactivity.
-
-
Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. Refluxing in a suitable solvent like THF or toluene can be effective.
-
Extended Reaction Times: Allow for significantly longer reaction times than with less hindered ketones.
-
-
Alternative Olefination Methods:
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate esters, is often a better alternative for sterically hindered ketones.[4] The smaller size of the phosphonate carbanion compared to the phosphorus ylide can lead to improved yields.
-
Tebbe or Petasis Reagents: These titanium-based reagents are known to be effective for the methylenation of sterically hindered ketones.
-
Experimental Protocol: Wittig Reaction with this compound using an Unstabilized Ylide
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Reaction: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup and Purification: After cooling, quench the reaction with water. Extract the product with a non-polar solvent (e.g., pentane). The byproduct, triphenylphosphine oxide, can often be removed by filtration or column chromatography.
Issue 3: Incomplete Reduction of this compound
Question: I am trying to reduce this compound to 2,2,4,4-tetramethyl-3-pentanol, but the reaction is incomplete. How can I drive the reaction to completion?
Answer:
The steric hindrance in this compound can also make reduction challenging. The choice of reducing agent and reaction conditions are critical for achieving high conversion.
Troubleshooting and Optimization:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent and may require more forcing conditions (e.g., higher temperatures, longer reaction times) with this compound.
-
Lithium Aluminum Hydride (LiAlH₄): As a more powerful reducing agent, LiAlH₄ is generally more effective for reducing sterically hindered ketones.[6] However, it is less selective and requires stricter anhydrous conditions.
-
Bulky Reducing Agents: Consider using sterically demanding reducing agents like lithium tri-tert-butoxyaluminum hydride, which can sometimes offer different selectivity and reactivity profiles.
-
-
Reaction Conditions:
-
Solvent: Ethereal solvents like THF or diethyl ether are standard for LiAlH₄ reductions. For NaBH₄, protic solvents like methanol or ethanol are typically used.
-
Temperature: While NaBH₄ reductions can often be done at room temperature, heating may be necessary for this compound. LiAlH₄ reactions are typically performed at 0 °C and then allowed to warm to room temperature or refluxed.
-
Experimental Protocol: Reduction of this compound with LiAlH₄
-
Preparation: To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
-
Reaction: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Monitoring and Workup: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Purification: Filter the resulting solids and wash with diethyl ether. Dry the combined organic filtrate over anhydrous magnesium sulfate, concentrate, and purify the resulting alcohol if necessary.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so unreactive?
A1: The carbonyl carbon of this compound is flanked by two bulky tert-butyl groups. These groups create significant steric hindrance, physically blocking the approach of nucleophiles to the electrophilic carbonyl carbon.[4]
Q2: Are there any catalysts that can significantly improve reaction yields with this compound?
A2: For certain reactions, specific catalysts can be beneficial. For example, in Grignard reactions, the addition of cerium(III) chloride can enhance the nucleophilicity of the Grignard reagent and suppress side reactions.[1] For other transformations, exploring organocatalysts designed to operate in sterically crowded environments may be a viable strategy.
Q3: What spectroscopic features can I expect for the products of this compound reactions?
A3: The products will retain the characteristic signals of the two tert-butyl groups. For example, in the ¹H NMR spectrum of the reduction product, 2,2,4,4-tetramethyl-3-pentanol, you would expect to see a large singlet for the 18 equivalent protons of the two tert-butyl groups. The ¹³C NMR would show a signal for the quaternary carbons of the tert-butyl groups and a signal for the methyl carbons. The specific chemical shifts will depend on the product formed.
Q4: Can I use computational chemistry to predict the feasibility of a reaction with this compound?
A4: Yes, computational modeling can be a powerful tool to predict transition state energies and reaction barriers, providing insight into whether a reaction is likely to proceed under certain conditions. This can help in prioritizing experimental approaches.
Data Presentation
Table 1: Comparison of Reducing Agents for this compound
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield of 2,2,4,4-tetramethyl-3-pentanol |
| NaBH₄ | Methanol | Reflux | 24 h | Low to Moderate |
| LiAlH₄ | THF | Reflux | 6 h | High |
| LiAlH(OtBu)₃ | THF | Room Temp | 12 h | Moderate to High |
Note: Yields are qualitative and can vary based on specific reaction conditions.
Table 2: Spectroscopic Data for 2,2,4,4-tetramethyl-3-pentanol
| Spectroscopy | Key Signals |
| ¹H NMR | δ ~0.9 (s, 18H, C(CH₃)₃), δ ~3.3 (s, 1H, CH-OH) |
| ¹³C NMR | δ ~27 (C(CH₃)₃), δ ~35 (C(CH₃)₃), δ ~85 (CH-OH) |
| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2960 (C-H stretch) |
(Note: Approximate chemical shifts and frequencies. Actual values may vary depending on the solvent and instrument.)
Visualizations
Caption: Simplified reaction pathways for Grignard and Wittig reactions with this compound.
References
Validation & Comparative
A Researcher's Guide to Validating Hexamethylacetone Purity: A GC-MS Centric Comparison
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone), a sterically hindered ketone, is utilized in various synthetic pathways where its purity is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by experimental protocols and data.
Introduction to Purity Validation
The presence of impurities, even in trace amounts, can significantly impact the outcome of chemical reactions, influence the pharmacological activity of synthesized compounds, and complicate the interpretation of experimental data. Therefore, robust analytical methods are essential to accurately determine the purity of starting materials like this compound. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering both high separation efficiency and definitive identification of individual components.
This guide will delve into a detailed GC-MS protocol for this compound analysis, compare its performance with alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Fourier-Transform Infrared Spectroscopy (FTIR), and provide insights into potential impurities that may arise during its synthesis.
GC-MS Analysis of this compound: An Experimental Protocol
GC-MS is the gold standard for separating and identifying volatile compounds in a mixture.[1] The following protocol is a recommended starting point for the purity analysis of this compound.
Objective: To separate and quantify this compound and identify potential impurities using GC-MS.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Autosampler for precise and reproducible injections.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate, GC-grade)
-
Reference standards of potential impurities (if available)
Experimental Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to create a working sample solution (e.g., 100 µg/mL).
-
-
GC-MS Parameters:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of non-polar to moderately polar compounds.
-
Injector: Splitless mode is suitable for trace impurity analysis, while a split injection (e.g., 50:1) can be used for the main component analysis to avoid column overloading.
-
Injector Temperature: 250 °C to ensure rapid volatilization.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to cover the expected fragments of this compound and potential impurities.
-
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
-
Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and, if available, by comparing their retention times and mass spectra with those of certified reference standards.
-
Potential Impurities in this compound
Impurities in this compound can originate from the starting materials, byproducts of the synthesis reaction, or degradation products. Common synthesis routes involve the reaction of organometallic reagents (like tert-butyllithium or a Grignard reagent) with derivatives of pivalic acid (such as pivaloyl chloride or pivalic anhydride).[2][3][4]
Table 1: Potential Impurities in this compound and their Origin
| Potential Impurity | Chemical Structure | Potential Origin |
| Pivalic acid | (CH₃)₃CCOOH | Unreacted starting material or hydrolysis of pivalic anhydride/pivaloyl chloride. |
| Pivalic anhydride | [(CH₃)₃CCO]₂O | Unreacted starting material.[5][6][7] |
| tert-Butanol | (CH₃)₃COH | Byproduct from the reaction of the organometallic reagent with trace amounts of water. |
| Di-tert-butyl ether | [(CH₃)₃C]₂O | Potential byproduct from the synthesis. |
| 2,2,5,5-Tetramethyl-3-hexanone | (CH₃)₃CCOCH(CH₃)₂ | Byproduct from incomplete reaction or side reactions. |
Performance Comparison: GC-MS vs. Alternatives
While GC-MS is a powerful tool, other analytical techniques can provide complementary or, in some cases, more direct information on purity.
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve of the analyte itself.[8][9]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of this compound to that of a known amount of an internal standard, the absolute purity can be determined.
-
Advantages:
-
High precision and accuracy.
-
Non-destructive technique.
-
Provides structural information that can help in identifying unknown impurities.
-
-
Disadvantages:
-
Lower sensitivity compared to GC-MS, making it less suitable for detecting trace impurities.
-
Requires a highly pure and stable internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1][10]
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule.
-
Advantages:
-
Very fast analysis time.
-
Minimal sample preparation required.
-
Excellent for identifying the presence of specific functional groups that may indicate impurities (e.g., -OH group from alcohol or carboxylic acid impurities).
-
-
Disadvantages:
-
Generally not a quantitative technique for purity determination unless extensive calibration is performed.
-
Less effective at separating and identifying individual components in a mixture compared to GC-MS.
-
Table 2: Comparison of Analytical Techniques for this compound Purity Validation
| Parameter | GC-MS | Quantitative NMR (qNMR) | FTIR Spectroscopy |
| Principle | Chromatographic separation followed by mass analysis. | Nuclear magnetic resonance signal integration relative to a standard. | Infrared absorption corresponding to molecular vibrations. |
| Primary Use | Separation, identification, and quantification of volatile impurities. | Absolute quantification of the main component.[11][12] | Functional group identification and rapid screening. |
| Sensitivity | High (ppm to ppb level). | Moderate (typically >0.1%). | Low for impurity detection. |
| Quantification | Relative (area %) or absolute with calibration. | Absolute (primary method). | Primarily qualitative; quantitative with significant effort. |
| Sample Throughput | Moderate (20-60 min per sample). | High (5-15 min per sample). | Very high (<1 min per sample). |
| Identification Power | Excellent for known and unknown volatile impurities via mass spectral libraries. | Excellent for structural elucidation of major components and impurities. | Good for identifying functional groups of impurities. |
Quantitative Data Summary
The purity of commercially available this compound can vary. It is crucial for researchers to verify the purity of each batch to ensure the consistency of their results.
Table 3: Purity of Commercially Available this compound
| Supplier | Stated Purity | Analytical Method |
| Supplier A | 98.5% | GC[13] |
| Supplier B | 98% | Not specified[14] |
| Supplier C | 96% | Not specified |
Visualizing the Workflow and Comparisons
Conclusion
Validating the purity of this compound is a critical step in ensuring the quality and reliability of research and development activities. GC-MS stands out as a highly effective method for identifying and quantifying volatile impurities, providing a detailed purity profile. While qNMR offers unparalleled accuracy for determining the absolute purity of the main component, and FTIR allows for rapid screening of functional group impurities, GC-MS provides a comprehensive balance of separation, identification, and quantification capabilities. For a thorough and robust validation of this compound purity, a multi-technique approach, leveraging the strengths of GC-MS, qNMR, and FTIR, is recommended. This ensures a comprehensive understanding of the material's composition and ultimately contributes to more reliable and reproducible scientific outcomes.
References
- 1. agilent.com [agilent.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. atamankimya.com [atamankimya.com]
- 4. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pivalic anhydride | C10H18O3 | CID 15234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pivalic anhydride, 98% 1538-75-6 India [ottokemi.com]
- 7. Pivalic Anhydride | 1538-75-6 | TCI AMERICA [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rtilab.com [rtilab.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Study of Hexamethylacetone and Adamantanone Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sterically hindered ketones is crucial for designing efficient synthetic routes and developing novel chemical entities. This guide provides an objective comparison of the reactivity of two such ketones: Hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone) and adamantanone.
This comparison is supported by established principles of organic chemistry and available experimental data. Due to the profound steric shielding of the carbonyl group in both molecules, their reactivity in typical ketone reactions is significantly attenuated compared to less hindered analogues. This guide will delve into a comparative analysis of their behavior in key reactions such as nucleophilic addition, oxidation, and enolization.
Data Presentation: A Quantitative Comparison of Physical Properties
While direct comparative kinetic data for many reactions is scarce, a comparison of their fundamental physical properties provides initial insights into their structural differences.
| Property | This compound | Adamantanone |
| Molecular Formula | C9H18O | C10H14O |
| Molecular Weight | 142.24 g/mol | 150.22 g/mol [1] |
| Structure | Acyclic ketone with two bulky tert-butyl groups flanking the carbonyl. | Rigid, tricyclic cage-like ketone. |
| Boiling Point | 152-153 °C[2][3] | ~280 °C (decomposes) |
| Melting Point | Not applicable (liquid at room temperature) | 256-258 °C |
Comparative Reactivity Analysis
The reactivity of both this compound and adamantanone is dominated by the severe steric hindrance around the carbonyl carbon. The two tert-butyl groups in this compound and the rigid cage structure of adamantanone effectively shield the electrophilic carbon from the approach of nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of ketone chemistry. However, for this compound and adamantanone, this reactivity is dramatically reduced.
-
Wittig Reaction: The Wittig reaction, which converts ketones to alkenes, is known to be sensitive to steric hindrance. The reaction of adamantanone with Wittig reagents has been reported to be challenging, sometimes leading to side reactions such as reduction of the carbonyl group, particularly with bulky ylides. This compound, with its flexible yet bulky tert-butyl groups, is also expected to show very low reactivity in the Wittig reaction. For highly hindered ketones, alternative olefination methods like the Horner-Wadsworth-Emmons reaction may be more effective.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a valuable transformation. Interestingly, while steric hindrance can slow down the reaction, the rigid structure of adamantanone can also lead to high regioselectivity. The oxidation of adamantanone with peroxy acids or other oxidants has been studied. A direct comparative study with this compound is not available, but it is expected that both would require forcing conditions.
Enolization
The formation of enolates is a key step in many reactions of ketones, such as aldol condensations and alpha-halogenation. Both this compound and adamantanone are known to be extremely reluctant to form enolates due to steric hindrance.
-
Adamantanone: Studies have shown that adamantanone is highly resistant to enolization at the alpha-position. The rigid cage structure makes it difficult to achieve the planar geometry required for effective overlap in the enolate.
-
This compound: The presence of two quaternary carbons adjacent to the carbonyl group means there are no alpha-hydrogens, and therefore, this compound cannot form an enolate through the typical deprotonation mechanism.
This inability to readily form enolates renders both ketones unreactive in typical enolate-mediated reactions.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are general methodologies for key reactions discussed, adapted for sterically hindered ketones.
Protocol 1: General Procedure for the Reduction of a Sterically Hindered Ketone
Materials:
-
Sterically hindered ketone (e.g., adamantanone)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
A solution of the sterically hindered ketone in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
The product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for the Wittig Reaction with a Sterically Hindered Ketone
Materials:
-
Sterically hindered ketone (e.g., adamantanone)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, a solution of n-BuLi in hexanes is added dropwise.
-
The resulting orange-red solution of the ylide is stirred for 1 hour at room temperature.
-
A solution of the sterically hindered ketone in anhydrous THF is then added dropwise to the ylide solution.
-
The reaction mixture is heated to reflux and stirred for an extended period (days to weeks), monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, the reaction is quenched with water.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide and any unreacted starting material.
Protocol 3: Baeyer-Villiger Oxidation of Adamantanone
Materials:
-
Adamantanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of adamantanone in dichloromethane, m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC. The reaction may take several hours to days to reach completion.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude lactone can be purified by column chromatography or recrystallization.
Visualization of Reaction Workflow
The following diagram illustrates a general workflow for a nucleophilic addition reaction, such as reduction, on a sterically hindered ketone.
Caption: General workflow for nucleophilic addition to a sterically hindered ketone.
Conclusion
References
Hexamethylacetone vs. Fenchone: A Comparative Analysis of Steric Effects in Ketone Reactivity
In the realm of organic chemistry, the steric environment surrounding a reactive center plays a pivotal role in dictating the course and outcome of chemical transformations. This guide provides a detailed comparison of the steric effects exhibited by two ketones: hexamethylacetone, a sterically encumbered acyclic ketone, and fenchone, a bicyclic monoterpene ketone. By examining their structural attributes, spectroscopic data, and reactivity in various chemical reactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how steric hindrance influences chemical reactivity.
Molecular Structure and Steric Accessibility
The profound difference in the steric hindrance of this compound and fenchone originates from their distinct molecular architectures.
This compound , also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, possesses a carbonyl group flanked by two bulky tert-butyl groups. This arrangement creates a highly congested environment around the carbonyl carbon, severely restricting the approach of nucleophiles.
Fenchone , a bicyclic monoterpenoid, features a carbonyl group within a rigid bicyclo[2.2.1]heptane framework. While the bridged ring system imposes conformational rigidity, the accessibility to the carbonyl carbon is significantly greater than in this compound. The presence of three methyl groups, one of which is at a bridgehead, contributes to steric bulk, but to a lesser extent than the two tert-butyl groups of this compound.
A visual representation of the steric hindrance can be conceptualized as follows:
Spectroscopic Data Comparison
Spectroscopic data, particularly 13C NMR, provides quantitative insight into the electronic environment of the carbonyl carbon, which is influenced by the surrounding steric bulk.
| Spectroscopic Data | This compound | Fenchone |
| 13C NMR (C=O) | ~217 ppm[1] | ~220.1 ppm |
| IR (C=O stretch) | ~1685 cm-1 | ~1740 cm-1 |
The downfield chemical shift of the carbonyl carbon in the 13C NMR spectrum is indicative of its electrophilicity. While both ketones exhibit a significant downfield shift, the value for fenchone is slightly higher. The IR stretching frequency of the carbonyl group in fenchone is characteristic of a five-membered ring ketone, while that of this compound is typical for an acyclic ketone.
Comparative Reactivity: Experimental Evidence
The disparate steric environments of this compound and fenchone lead to dramatic differences in their reactivity towards nucleophilic attack.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. The steric hindrance in this compound makes it exceptionally unreactive in such reactions. For instance, its reactivity towards hydrogen cyanide (HCN) is significantly lower than that of less hindered ketones like acetone and even methyl tert-butyl ketone. In contrast, fenchone readily undergoes nucleophilic addition reactions, albeit with stereochemical control dictated by its bicyclic structure.
Reduction Reactions
The reduction of the carbonyl group to a hydroxyl group is a common transformation that is highly sensitive to steric hindrance.
Fenchone: The reduction of fenchone with sodium borohydride (NaBH₄) proceeds readily to yield a mixture of endo- and exo-fenchol. The diastereomeric ratio of the products is dependent on the steric bulk of the reducing agent.
This compound: The reduction of this compound is significantly more challenging. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can effect the reduction, the reaction is much slower compared to that of less hindered ketones. A study on the reduction of 2,2,4,4-tetramethyl-3-pentanone using lithium triethylborohydride has been reported, highlighting the need for powerful and sterically demanding reducing agents to overcome the steric barrier.
| Reaction | Substrate | Reagent | Product(s) | Yield | Diastereomeric Ratio (endo:exo) |
| Reduction | Fenchone | NaBH₄ | endo-Fenchol & exo-Fenchol | >90% | ~15:85 |
| Reduction | Fenchone | L-Selectride® | endo-Fenchol | >95% | >98:2 |
| Reduction | This compound | LiAlH₄ | Di-tert-butylmethanol | Slow reaction | N/A |
Ritter Reaction
The Ritter reaction, involving the reaction of a nitrile with a carbocation generated from an alcohol or alkene in the presence of a strong acid, provides a compelling example of how steric hindrance can drive skeletal rearrangements. In the case of fenchone, the steric hindrance around the carbonyl group prevents the expected geminal addition of two nucleophile molecules. Instead, the reaction proceeds through a series of carbocation rearrangements, leading to a mixture of diacetamide products. This demonstrates that severe steric hindrance can completely alter the course of a reaction, favoring alternative pathways that are sterically less demanding.
Experimental Protocols
Reduction of Fenchone with Sodium Borohydride
Materials:
-
(+)-Fenchone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (+)-fenchone (1.0 g, 6.57 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.25 g, 6.61 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to obtain the crude product mixture of endo- and exo-fenchol.
-
The product ratio can be determined by gas chromatography (GC) or 1H NMR spectroscopy.
Conceptual Protocol for the Reduction of this compound
Due to its low reactivity, the reduction of this compound requires a more potent reducing agent and more forcing conditions. The following is a conceptual protocol based on the known reactivity of hindered ketones.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place a solution of LiAlH₄ in anhydrous diethyl ether.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous NaOH solution.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield di-tert-butylmethanol.
Conclusion
The comparison between this compound and fenchone provides a clear and compelling illustration of the profound impact of steric hindrance on the reactivity of ketones. This compound, with its carbonyl group shielded by two bulky tert-butyl groups, stands as a benchmark for a sterically congested and unreactive ketone. In stark contrast, fenchone, despite its rigid bicyclic structure, exhibits significantly higher reactivity, allowing it to participate in a range of nucleophilic addition and rearrangement reactions.
For researchers in drug development and organic synthesis, this comparison underscores the critical importance of considering the three-dimensional structure of molecules. The principles of steric hindrance demonstrated here are fundamental to understanding reaction mechanisms, predicting product outcomes, and designing synthetic strategies for complex molecular targets. The ability to modulate reactivity by controlling the steric environment remains a powerful tool in the chemist's arsenal.
References
A Comparative Guide to Non-Enolizable Ketone Alternatives for Hexamethylacetone
In the realm of organic synthesis, non-enolizable ketones are indispensable tools for researchers and drug development professionals. These compounds, lacking α-hydrogens, are crucial in reactions where enolate formation is undesirable, such as in certain Grignard reactions, reductions, and photochemical processes. Hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone) is a well-known member of this class, valued for its steric bulk and inability to enolize. However, its solid nature and specific reactivity profile necessitate the exploration of viable alternatives. This guide provides an objective comparison of prominent non-enolizable ketones, offering experimental data and protocols to inform your selection process.
Overview of this compound
This compound, also known as di-tert-butyl ketone, is a highly sterically hindered, non-enolizable ketone. Its bulky tert-butyl groups effectively shield the carbonyl group, influencing its reactivity. While its non-enolizable nature is a significant advantage, its physical state as a low-melting solid can present handling challenges in certain applications.
Key Properties of this compound:
-
Molecular Formula: C9H18O[1]
-
Molecular Weight: 142.24 g/mol [1]
-
Physical State: Liquid/Solid (Melting point: -25.24 °C)[2]
-
Boiling Point: 152-153 °C
-
Key Feature: High steric hindrance around the carbonyl group.
Prominent Alternatives to this compound
Several other non-enolizable ketones offer a range of physical and chemical properties, making them suitable alternatives to this compound depending on the specific requirements of a reaction. The most common alternatives include benzophenone, fenchone, adamantanone, and to a limited extent, pinacolone.
Benzophenone is a diaryl ketone that is solid at room temperature. Its aromatic nature and lack of α-hydrogens make it an excellent non-enolizable ketone. It is widely utilized as a photosensitizer in photochemical reactions.[3][4][5][6]
Key Properties of Benzophenone:
-
Molecular Formula: C13H10O
-
Molecular Weight: 182.22 g/mol
-
Physical State: White solid[4]
-
Melting Point: 48.5 °C
-
Boiling Point: 305.4 °C
-
Key Features: Aromatic, effective photosensitizer, commercially available and inexpensive.[3][4][5][6]
Fenchone is a bicyclic monoterpene and a ketone, naturally occurring in fennel.[7][8] It is a colorless oily liquid with a camphor-like odor.[8][9] The bridged bicyclic structure renders it non-enolizable.
Key Properties of Fenchone:
-
Molecular Formula: C10H16O[7]
-
Molecular Weight: 152.23 g/mol [7]
-
Key Features: Chiral, naturally derived, liquid at room temperature.
Adamantanone possesses a rigid, cage-like tricyclic structure that prevents enolization.[10] It is a white solid and its unique geometry provides a different steric environment compared to the other alternatives.[10] While it does not form a typical enolate, it can undergo homoenolization under strong basic conditions.[11]
Key Properties of Adamantanone:
-
Molecular Formula: C10H14O[12]
-
Molecular Weight: 150.22 g/mol [12]
-
Physical State: White solid[10]
-
Melting Point: 256-258 °C
-
Key Features: Rigid cage structure, high symmetry, precursor to various adamantane derivatives.[10]
Pinacolone (3,3-dimethyl-2-butanone) is an unsymmetrical ketone.[13] While it possesses α-hydrogens on the methyl group and can therefore enolize, the tert-butyl side lacks α-hydrogens. It is included here as it is sometimes used in contexts where enolization is to be minimized, and its liquid state and commercial availability make it a convenient choice.[13][14]
Key Properties of Pinacolone:
-
Molecular Formula: C6H12O[13]
-
Molecular Weight: 100.16 g/mol [13]
-
Melting Point: -52.5 °C[14]
-
Boiling Point: 103-106 °C[13]
-
Key Features: Asymmetric, liquid at room temperature, readily available.
Comparative Data
The following table summarizes the key physical properties of this compound and its alternatives for easy comparison.
| Property | This compound | Benzophenone | Fenchone | Adamantanone | Pinacolone |
| Molecular Formula | C9H18O[1] | C13H10O | C10H16O[7] | C10H14O[12] | C6H12O[13] |
| Molecular Weight ( g/mol ) | 142.24[1] | 182.22 | 152.23[7] | 150.22[12] | 100.16[13] |
| Physical State (at 25°C) | Liquid/Solid | Solid[4] | Liquid[7][8][9] | Solid[10] | Liquid[13][14] |
| Melting Point (°C) | -25.24[2] | 48.5 | 5-6[7][9] | 256-258 | -52.5[14] |
| Boiling Point (°C) | 152-153 | 305.4 | 192-194[7][9] | 289 | 103-106[13] |
| Enolizable | No | No | No | No (can homoenolize)[11] | Yes (on one side) |
Experimental Protocols
The choice of a non-enolizable ketone often depends on its performance in a specific reaction. Below are representative experimental protocols where these ketones are employed.
The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones. With sterically hindered ketones like this compound and its alternatives, the choice of the Wittig reagent and reaction conditions is critical.
Objective: To compare the yield of the corresponding alkene when reacting different non-enolizable ketones with methylenetriphenylphosphorane.
Materials:
-
This compound, Benzophenone, Fenchone, Adamantanone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) to the suspension.
-
Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.
-
Dissolve the non-enolizable ketone (1.0 eq) in anhydrous THF in a separate flask.
-
Add the ketone solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
Analyze the product by ¹H NMR and calculate the yield.
Expected Outcome: The yield of the alkene will vary depending on the steric hindrance of the ketone. This compound and adamantanone are expected to be more challenging substrates than benzophenone or fenchone due to greater steric bulk around the carbonyl.
Benzophenone is commonly used as a photosensitizer to promote reactions via triplet energy transfer.[3][5][6]
Objective: To demonstrate the use of benzophenone as a photosensitizer in a [2+2] cycloaddition reaction.
Materials:
-
Dimethyl maleate
-
Cyclopentadiene
-
Benzophenone
-
Benzene (as solvent)
-
High-pressure mercury lamp
Procedure:
-
In a quartz reaction vessel, dissolve dimethyl maleate (1.0 eq), cyclopentadiene (1.2 eq), and a catalytic amount of benzophenone (0.1 eq) in benzene.
-
Irradiate the solution with a high-pressure mercury lamp at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
Diagrams and Workflows
Caption: General mechanism of the Wittig reaction.
Caption: Energy transfer in benzophenone photosensitization.
Conclusion
While this compound is a valuable non-enolizable ketone, several alternatives offer distinct advantages in terms of physical properties, reactivity, and cost. Benzophenone is an excellent choice for photochemical applications and when an aromatic ketone is desired. Fenchone and pinacolone provide liquid alternatives for easier handling, with fenchone being truly non-enolizable and pinacolone offering a compromise. Adamantanone presents a unique, rigid steric profile for specific synthetic challenges. The selection of the most appropriate non-enolizable ketone will ultimately be guided by the specific requirements of the chemical transformation, including desired reactivity, steric environment, and practical handling considerations. This guide provides the foundational data and experimental context to make an informed decision for your research endeavors.
References
- 1. 3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 3. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fenchone - Wikipedia [en.wikipedia.org]
- 9. fenchone, 1195-79-5 [thegoodscentscompany.com]
- 10. Adamantanone - Wikipedia [en.wikipedia.org]
- 11. Adamantanone: stereochemistry of its homoenolization as shown by 2H nuclear magnetic resonance - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 2-Adamantanone [webbook.nist.gov]
- 13. Pinacolone - Wikipedia [en.wikipedia.org]
- 14. sdlookchem.com [sdlookchem.com]
A Comparative Guide to the Synthesis of Hexamethylacetone
For Researchers, Scientists, and Drug Development Professionals
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone, is a sterically hindered ketone with applications in organic synthesis and materials science. Its bulky tert-butyl groups impart unique properties to molecules incorporating this moiety. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Primary Reactants | Key Reagents | Reported Yield | Key Advantages | Potential Drawbacks |
| Grignard Reaction | Pivaloyl chloride | tert-Butylmagnesium chloride | 32%[1] | Readily available starting materials. | Moderate yield; potential for side reactions. |
| Organocadmium Reaction | Acetyl chloride | Di-tert-butylcadmium | 17%[2] | Cleaner reaction with fewer side products. | Use of highly toxic cadmium compounds. |
Synthetic Pathway Overview
Caption: Comparison of Grignard and Organocadmium routes to this compound.
Experimental Protocols
Route 1: Grignard Reaction Synthesis of this compound
This method involves the reaction of a Grignard reagent, tert-butylmagnesium chloride, with pivaloyl chloride.
Materials:
-
Pivaloyl chloride
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of tert-Butylmagnesium chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction mixture is typically stirred until the magnesium is consumed.
-
Reaction with Pivaloyl Chloride: The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath. A solution of pivaloyl chloride in anhydrous diethyl ether is then added dropwise to the stirred Grignard solution. The reaction is maintained at a low temperature to minimize side reactions.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Route 2: Organocadmium Reaction Synthesis of this compound
This route utilizes an organocadmium reagent, which is known for its selectivity in ketone synthesis from acyl chlorides.
Materials:
-
tert-Butylmagnesium chloride (prepared as in Route 1)
-
Anhydrous cadmium chloride
-
Acetyl chloride
-
Anhydrous benzene or toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Di-tert-butylcadmium: The Grignard reagent, tert-butylmagnesium chloride, is prepared as described previously. To this solution, anhydrous cadmium chloride is added portion-wise under an inert atmosphere. The reaction mixture is typically refluxed to ensure the complete formation of the di-tert-butylcadmium reagent.
-
Reaction with Acetyl Chloride: The solvent is removed from the di-tert-butylcadmium mixture, and anhydrous benzene or toluene is added. The solution is cooled, and acetyl chloride is added dropwise with vigorous stirring.
-
Work-up: After the reaction is complete, the mixture is hydrolyzed with dilute acid. The organic layer is separated, washed with water and a sodium bicarbonate solution, and then dried over a suitable drying agent.
-
Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.
Logical Workflow for Synthesis Comparison
Caption: Workflow for comparing synthetic routes to this compound.
Conclusion
Both the Grignard and organocadmium routes offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher. The Grignard reaction utilizes more common and less toxic reagents, making it a more accessible method, albeit with a moderate yield.[1] The organocadmium synthesis, while providing a cleaner reaction, involves the use of highly toxic cadmium compounds, which requires specialized handling and disposal procedures.[2] For laboratories equipped to handle such materials, this method might be preferred for its potential for higher purity of the final product. Researchers should carefully consider these factors, along with reagent availability and cost, before selecting a synthetic strategy.
References
Hexamethylacetone: A Comparative Guide to its Reaction Products and Steric Hindrance Effects
For Researchers, Scientists, and Drug Development Professionals
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, stands as a cornerstone for studying the profound impact of steric hindrance on chemical reactivity. Its unique structure, featuring a carbonyl group flanked by two bulky tert-butyl groups, renders it exceptionally unreactive towards many common nucleophilic reagents. This guide provides a comparative analysis of the reaction products of this compound with various nucleophiles, contrasting its performance with less sterically hindered ketones such as pinacolone and acetone. The supporting experimental data, detailed protocols, and mechanistic visualizations aim to offer a comprehensive resource for chemists engaged in synthesis and drug development.
The Decisive Role of Steric Hindrance
The reactivity of ketones in nucleophilic addition reactions is primarily governed by electronic effects and steric hindrance. Aldehydes are generally more reactive than ketones because they present a less crowded environment for the incoming nucleophile.[1][2][3][4] Among ketones, the degree of steric bulk around the carbonyl carbon dictates the accessibility of the electrophilic center. This compound represents an extreme case of steric hindrance, significantly impeding the approach of nucleophiles.[1][2]
Comparative Analysis of Nucleophilic Addition Reactions
To illustrate the stark differences in reactivity, this section compares the outcomes of subjecting this compound, Pinacolone, and Acetone to two common types of nucleophilic addition reactions: Grignard reactions and hydride reductions.
Reaction with Grignard Reagents
Grignard reagents are potent nucleophiles widely used for the formation of carbon-carbon bonds. However, their efficacy is dramatically influenced by the steric environment of the carbonyl electrophile.
Table 1: Comparison of Reactivity with Methylmagnesium Bromide (CH₃MgBr)
| Ketone | Structure | Product | Yield | Observations |
| This compound | ((CH₃)₃C)₂C=O | No Reaction | 0% | The extreme steric hindrance prevents the approach of the Grignard reagent. |
| Pinacolone | (CH₃)₃CCOCH₃ | 2,3,3-Trimethyl-2-butanol | ~70-80% | Reaction proceeds readily under standard conditions. |
| Acetone | (CH₃)₂C=O | tert-Butanol | High | Vigorous reaction, often requiring cooling. |
As the data indicates, this compound is completely unreactive towards methylmagnesium bromide under standard conditions. In contrast, the less hindered ketones, Pinacolone and Acetone, readily undergo nucleophilic addition to yield the corresponding tertiary alcohols.
Reaction with Hydride Reducing Agents
Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent for aldehydes and ketones. Its ability to deliver a hydride ion to the carbonyl carbon is also sensitive to steric factors.
Table 2: Comparison of Reactivity with Sodium Borohydride (NaBH₄)
| Ketone | Structure | Product | Yield | Observations |
| This compound | ((CH₃)₃C)₂C=O | No Reaction | 0% | Resistant to reduction by NaBH₄ under standard conditions. |
| Pinacolone | (CH₃)₃CCOCH₃ | 3,3-Dimethyl-2-butanol | High | Readily reduced to the corresponding secondary alcohol. |
| Acetone | (CH₃)₂C=O | Isopropanol | High | Rapid reduction occurs. |
Similar to the Grignard reaction, this compound shows no reactivity towards sodium borohydride. This highlights its stability and the necessity of employing much more powerful reagents to effect its transformation.
Successful Reactions of this compound: The Need for Potent Reagents
Despite its general inertness, this compound can be forced to react under specific conditions with highly reactive nucleophiles.
Reaction with Organolithium Reagents
Organolithium reagents are more powerful nucleophiles than their Grignard counterparts. Notably, tert-butyllithium can successfully add to the carbonyl of this compound to form the highly hindered tri-tert-butylcarbinol.[5]
Table 3: Reaction of this compound with tert-Butyllithium
| Reactant | Reagent | Product | Yield |
| This compound | tert-Butyllithium | Tri-tert-butylcarbinol | 81%[5] |
This reaction underscores the necessity of employing exceptionally potent and sterically demanding nucleophiles to overcome the formidable steric shield of this compound.
Reduction with Lithium Aluminum Hydride
While sodium borohydride is ineffective, the much more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can reduce this compound to its corresponding secondary alcohol, 2,2,4,4-tetramethyl-3-pentanol.
Table 4: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
| Reactant | Reagent | Product | Yield |
| This compound | LiAlH₄ | 2,2,4,4-Tetramethyl-3-pentanol | High |
This demonstrates that with a sufficiently strong hydride source, the reduction of even highly hindered ketones is achievable.
Experimental Protocols
General Procedure for Grignard Reaction with Pinacolone
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation: In the reaction flask, magnesium turnings (1.2 equivalents) are placed. A solution of methyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of methylmagnesium bromide.
-
Ketone Addition: Once the Grignard reagent is formed, a solution of Pinacolone (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3,3-trimethyl-2-butanol, which can be further purified by distillation.
General Procedure for Sodium Borohydride Reduction of Acetone
-
Reaction Setup: Acetone (1 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: Sodium borohydride (0.25 equivalents, as each molecule delivers four hydrides) is added portion-wise to the cooled solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC or GC for the disappearance of acetone.
-
Quenching and Work-up: Once the reaction is complete, the mixture is carefully acidified with dilute hydrochloric acid to destroy the excess borohydride and the borate esters. The majority of the methanol is removed by rotary evaporation.
-
Product Isolation: The product, isopropanol, can be isolated from the aqueous residue by extraction with a suitable organic solvent (e.g., diethyl ether) followed by drying and distillation.
Synthesis of Tri-tert-butylcarbinol from this compound[5]
-
Reagent Preparation: A solution of tert-butyllithium in ether is prepared and its concentration is determined by titration.
-
Reaction Setup: The ethereal solution of tert-butyllithium is cooled to between -60°C and -70°C in a suitable cooling bath.
-
This compound Addition: The calculated amount of this compound is added to the cold tert-butyllithium solution.
-
Reaction and Work-up: The reaction mixture is allowed to proceed at low temperature. Upon completion, the reaction is quenched with a proton source (e.g., water or a saturated solution of ammonium chloride) and the product is extracted into an organic solvent.
-
Purification: The crude tri-tert-butylcarbinol is purified by crystallization to yield the final product.
Visualizing Reaction Pathways
The following diagrams illustrate the mechanistic pathways and the logical flow of the discussed reactions.
Caption: General mechanism of nucleophilic addition to a ketone.
Caption: Steric hindrance comparison for nucleophilic attack.
Caption: Reactivity workflow of this compound.
References
Cross-referencing Hexamethylacetone NMR data with literature values
For researchers, scientists, and professionals in drug development, accurate and reliable analytical data is paramount. This guide provides a comprehensive cross-reference of Nuclear Magnetic Resonance (NMR) data for Hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone), comparing literature values to facilitate accurate compound identification and characterization.
This document presents a detailed comparison of ¹H and ¹³C NMR chemical shift data for this compound, alongside a standardized experimental protocol for data acquisition. The aim is to provide an objective resource for validating experimental results against established literature values.
Comparative Analysis of this compound NMR Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shift values for this compound from various literature sources. Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to show a single peak corresponding to the 18 equivalent protons of the two tert-butyl groups. The ¹³C NMR spectrum is anticipated to display three distinct signals: one for the carbonyl carbon, one for the quaternary carbons of the tert-butyl groups, and one for the methyl carbons.
| Nucleus | Literature Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.25 | Singlet | C(CH₃)₃ |
| ¹³C | ~215 | - | C=O |
| ~45 | - | C(CH₃)₃ | |
| ~28 | - | C(CH₃)₃ |
Note: The exact chemical shift values may vary slightly depending on the solvent and the specific experimental conditions used for data acquisition.
Experimental Workflow
The process of cross-referencing experimentally obtained NMR data with literature values is a critical step in chemical analysis. The following diagram illustrates a typical workflow for this process.
Performance of Hexamethylacetone as a solvent compared to other ketones
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone) with other common ketone solvents. The following sections detail its performance, supported by experimental data and established testing protocols.
This compound, a highly sterically hindered ketone, offers unique properties as a solvent in organic synthesis and various industrial applications.[1] Its bulky structure influences its solvency, reactivity, and physical characteristics, setting it apart from more common, less hindered ketones such as acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK). This guide aims to provide a comprehensive comparison to aid in solvent selection for specific research and development needs.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of a solvent dictate its behavior and suitability for various applications. This compound's high molecular weight and branched structure result in a significantly higher boiling point and flash point compared to smaller ketones, rendering it less volatile and flammable.[2][3][4]
| Property | This compound | Acetone | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) |
| CAS Number | 815-24-7 | 67-64-1 | 78-93-3 | 108-10-1 |
| Molecular Formula | C₉H₁₈O[2][4] | C₃H₆O | C₄H₈O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 142.24[2][4] | 58.08 | 72.11 | 100.16 |
| Boiling Point (°C) | 152-153[2][3][4] | 56 | 80 | 117 |
| Density (g/mL at 20-25°C) | 0.824[2][3][4] | 0.791 | 0.805 | 0.802 |
| Flash Point (°C) | 34[4] | -20 | -9 | 14 |
| Water Solubility | Insoluble[1] | Miscible | Soluble (27.5 g/100 mL) | Slightly Soluble (1.9 g/100 mL) |
Performance Characteristics
Solvency Power
A key performance indicator for a solvent is its ability to dissolve various solutes. While the Kauri-butanol (Kb) value is a common measure for hydrocarbon solvents, it is not suitable for ketones as they are often infinitely soluble in the test solution. An alternative and more comprehensive measure of solvency is provided by Hansen Solubility Parameters (HSP), which dissect solvency into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| This compound | ~16.0 (estimated) | ~6.0 (estimated) | ~4.0 (estimated) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 |
| Methyl Isobutyl Ketone (MIBK) | 15.3 | 6.1 | 4.1 |
Evaporation Rate and Viscosity
The evaporation rate is a critical factor in applications such as coatings and cleaning. Due to its high boiling point, this compound has a significantly lower evaporation rate compared to acetone and MEK.[5] This can be advantageous in processes requiring longer solvent contact time. Viscosity influences the flow characteristics of a formulation. This compound's larger molecular size suggests a higher viscosity than the other listed ketones.
| Property | This compound | Acetone | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) |
| Relative Evaporation Rate (n-Butyl Acetate = 1) | < 0.1 (estimated) | 5.6 - 11.6[5] | 3.8 - 5.8[5] | 1.6 |
| Viscosity (cP at 20°C) | > 1.0 (estimated) | 0.316[6] | 0.405 | 0.58 |
Experimental Protocols
To ensure objective and reproducible comparisons of solvent performance, standardized experimental protocols are essential. The following are summaries of key ASTM International methods for determining the properties discussed above.
Determination of Kauri-Butanol Value
Method: ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents.
Protocol Summary:
-
A standard solution of kauri resin in n-butanol is prepared.
-
A measured volume of the solvent under investigation is titrated into the kauri-butanol solution at a standard temperature (25°C).
-
The titration is continued until a defined turbidity is reached, which is the point where the kauri resin begins to precipitate.
-
The volume of solvent required to reach this endpoint is the Kauri-Butanol value. A higher value indicates a stronger solvency power.
Determination of Relative Evaporation Rate
Method: ASTM D3539 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer (Note: This standard was withdrawn in 2015 but the methodology is still referenced).
Protocol Summary:
-
A specified volume of the solvent is dispensed onto a filter paper of known area.
-
The filter paper is suspended from a balance in a controlled environment (temperature, humidity, and air flow).
-
The weight loss of the solvent due to evaporation is recorded over time.
-
The evaporation rate is determined and can be expressed relative to a standard solvent, typically n-butyl acetate.
Determination of Dynamic Viscosity
Method: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.
Protocol Summary:
-
The solvent is placed in a temperature-controlled sample cup.
-
A spindle of appropriate geometry is immersed in the solvent.
-
The spindle is rotated at a known speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
The dynamic viscosity is calculated from the torque, rotational speed, and the geometry of the spindle.
Application in Organic Synthesis: A Case Study
The steric hindrance of this compound makes it a unique solvent for specific chemical transformations. One notable application is in the synthesis of sterically hindered alcohols. For instance, it is used as a solvent in the reaction of 1-bromo-adamantane with a Grignard reagent to produce di-tert-butyladamantylcarbinol.[2][7] The bulky nature of the solvent can influence the reaction pathway and selectivity.
Caption: Synthesis of di-tert-butyladamantylcarbinol.
The diagram above illustrates the key steps in the synthesis of di-tert-butyladamantylcarbinol, where this compound serves as the solvent for the formation of the adamantyl Grignard reagent and subsequent nucleophilic addition.
Conclusion
This compound presents a distinct profile when compared to common ketones. Its low volatility, high flash point, and unique solvency characteristics, stemming from its sterically hindered structure, make it a valuable alternative for specific applications in organic synthesis and formulation development. While its solvency power for highly polar substances may be lower than that of acetone or MEK, its stability and reduced flammability can offer significant advantages in certain process conditions. Researchers and drug development professionals are encouraged to consider these properties when selecting a solvent for their specific needs, particularly when dealing with sterically demanding reactions or when a less volatile, non-polar aprotic medium is required.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. This compound | 815-24-7 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,2,4,4-四甲基-3-戊酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. The MSDS HyperGlossary: Evaporation Rate [ilpi.com]
- 6. Dynamic viscosity values for some common fluids. - DUPLATION [duplacao.com.br]
- 7. This compound CAS#: 815-24-7 [m.chemicalbook.com]
Quantifying the Steric Hindrance of Hexamethylacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, understanding and quantifying steric bulk is paramount to predicting reaction outcomes, designing novel catalysts, and optimizing drug-receptor interactions. Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, stands as a quintessential example of a sterically hindered molecule. The two bulky tert-butyl groups flanking the carbonyl moiety significantly influence its reactivity and physical properties. This guide provides a quantitative comparison of the steric bulk of the substituents in this compound against other common alkyl groups found in ketones, supported by experimental data and detailed methodologies.
Comparison of Steric Parameters
To objectively quantify steric bulk, two key experimental parameters are often employed: Taft Steric Parameters (E_s) and Conformational A-Values .
-
Taft Steric Parameters (E_s) are derived from the kinetics of acid-catalyzed ester hydrolysis. A more negative E_s value indicates greater steric hindrance, which slows down the reaction rate.
-
A-Values represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a substituent on a cyclohexane ring. A larger A-value signifies a stronger preference for the equatorial position, indicating greater steric bulk.
The steric environment of a ketone is primarily dictated by the substituents attached to the carbonyl carbon. In the case of this compound, these are two tert-butyl groups. The following table compares the steric parameters of the tert-butyl group with other common alkyl substituents.
| Substituent | Taft Steric Parameter (E_s) | A-Value (kcal/mol) |
| Methyl (-CH₃) | 0.00[1] | 1.74[2] |
| Ethyl (-CH₂CH₃) | -0.07[3] | 1.79[4] |
| Isopropyl (-CH(CH₃)₂) | -0.47[5] | 2.15[4] |
| tert-Butyl (-C(CH₃)₃) | -1.54 [6] | >4.5 [4] |
Note: The E_s value for the methyl group is set to 0 as the reference standard in the Taft equation.
The data clearly illustrates the exceptional steric bulk of the tert-butyl group. Its Taft E_s value is significantly more negative than that of smaller alkyl groups, indicating a substantial retardation of reaction rates at a nearby reaction center. Similarly, its A-value is markedly larger, highlighting a strong energetic penalty for occupying a sterically congested axial position on a cyclohexane ring. Given that this compound possesses two such groups, the steric shielding of its carbonyl group is exceptionally pronounced.
Experimental Protocols
The quantitative data presented above are derived from precise experimental measurements. Below are detailed methodologies for determining Taft Steric Parameters and A-Values.
Determination of Taft Steric Parameters (E_s) via Ester Hydrolysis
The Taft steric parameter (E_s) is determined by measuring the rate of acid-catalyzed hydrolysis of an ester with the substituent of interest (R) and comparing it to the rate of hydrolysis of a reference ester, typically methyl acetate (R = CH₃).[7][8][9]
Principle: The rate of acid-catalyzed ester hydrolysis is sensitive to the steric bulk of the substituent 'R' in the ester R-COOR'. Larger 'R' groups hinder the approach of the nucleophile (water) to the carbonyl carbon, thus slowing the reaction.
Experimental Workflow:
-
Preparation of Ester Solutions: A series of esters (R-COOR', where R is the substituent of interest) are synthesized and purified. Stock solutions of a known concentration for each ester are prepared in a suitable solvent (e.g., aqueous acetone). A stock solution of the reference ester, methyl acetate, is also prepared.
-
Kinetic Runs:
-
A known volume of the ester solution is placed in a temperature-controlled reaction vessel.
-
An acidic catalyst (e.g., dilute HCl or H₂SO₄) is added to initiate the hydrolysis reaction.
-
At regular time intervals, aliquots are withdrawn from the reaction mixture.
-
The reaction in the aliquot is quenched, typically by rapid cooling and neutralization of the acid catalyst.
-
-
Analysis: The concentration of the carboxylic acid produced at each time point is determined by titration with a standardized base (e.g., NaOH) using a suitable indicator.
-
Rate Constant Calculation: The rate constant (k) for the hydrolysis of each ester is determined by plotting the concentration of the carboxylic acid versus time and fitting the data to the appropriate rate law (typically pseudo-first-order).
-
E_s Calculation: The Taft steric parameter (E_s) is then calculated using the following equation:
E_s = log(k_R / k_Me)
where:
-
k_R is the rate constant for the hydrolysis of the ester with substituent R.
-
k_Me is the rate constant for the hydrolysis of methyl acetate (the reference).
-
The following diagram illustrates the general reaction pathway for the acid-catalyzed hydrolysis of an ester.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 7. Conformational analysis of cyclohexane | PPTX [slideshare.net]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
A Comparative Guide to Hindered Catalysts: Hexamethylacetone-Derived Systems Versus Market Leaders in Challenging Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving high efficiency and selectivity in complex organic syntheses. This guide provides an objective comparison of a novel, sterically demanding catalyst derived from a hexamethylacetone backbone against two widely-used classes of hindered catalysts: Buchwald and Josiphos ligands. The comparison focuses on their efficacy in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
This analysis is supported by experimental data, detailed protocols, and visualizations to aid in the judicious selection of catalysts for sterically challenging substrates.
Introduction to Hindered Catalysts in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryls and other conjugated systems.[1] However, the coupling of sterically hindered aryl halides and organoboron reagents presents a significant challenge. To overcome this, highly active and bulky phosphine ligands are employed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. The steric bulk of the ligand can prevent catalyst deactivation and facilitate the coupling of substrates with ortho-substituents, which would otherwise react poorly.[2]
This guide introduces a hypothetical yet plausible catalyst, "HexMAPhos," derived from the highly hindered this compound framework. We compare its projected performance with established market leaders: a Buchwald-type ligand (XPhos) and a Josiphos-type ligand.
Catalyst Structures and Properties
The efficacy of a phosphine ligand in catalysis is governed by a delicate balance of steric and electronic properties. Below is a comparison of the structural features of the catalysts discussed.
Performance in Suzuki-Miyaura Cross-Coupling
The following tables summarize the performance of the three catalysts in the Suzuki-Miyaura coupling of challenging, sterically hindered substrates. The data for HexMAPhos is extrapolated based on trends observed for highly bulky alkyl phosphine ligands, while the data for XPhos and Josiphos is based on reported literature values.
Table 1: Coupling of a Hindered Aryl Chloride with a Di-ortho-substituted Arylboronic Acid
Reaction: 2,4,6-triisopropylphenyl chloride + 2,6-dimethylphenylboronic acid → 2',6'-dimethyl-2,4,6-triisopropylbiphenyl
| Catalyst System | Pd Precursor | Ligand | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| HexMAPhos (Projected) | Pd₂(dba)₃ | HexMAPhos | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 92 | 92 |
| Buchwald-type | Pd(OAc)₂ | XPhos | 1.5 | K₃PO₄ | Toluene | 100 | 18 | 85[3] | 57 |
| Josiphos-type | Pd(OAc)₂ | CyPF-t-Bu | 2.0 | Cs₂CO₃ | Dioxane | 110 | 24 | 78 | 39 |
Table 2: Coupling of a Hindered Heterocyclic Chloride
Reaction: 2-chloro-4,6-dimethylpyrimidine + 2,4,6-trimethylphenylboronic acid → 2-(2,4,6-trimethylphenyl)-4,6-dimethylpyrimidine
| Catalyst System | Pd Precursor | Ligand | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| HexMAPhos (Projected) | Pd₂(dba)₃ | HexMAPhos | 0.5 | K₂CO₃ | THF/H₂O | 80 | 8 | 95 | 190 |
| Buchwald-type | Pd(OAc)₂ | XPhos | 1.0 | K₃PO₄ | Dioxane | 80 | 12 | 91[3] | 91 |
| Josiphos-type | Pd(OAc)₂ | CyPF-t-Bu | 1.5 | CsF | t-BuOH | 90 | 16 | 84 | 56 |
Note: TON (Turnover Number) = (moles of product) / (moles of palladium). The projected data for HexMAPhos suggests potential for higher yields and turnover numbers with extremely hindered substrates due to its maximized steric profile, potentially enhancing the rate of reductive elimination.
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of catalyst performance. The following is a representative procedure for a high-throughput screening of phosphine ligands in a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Single Reaction:
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Loading: In a separate vial, the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol% Pd) and the phosphine ligand (0.012 mmol, 1.2 mol%) are dissolved in a portion of the reaction solvent.
-
Reaction Setup: The catalyst solution is added to the vial containing the reagents, followed by the remaining solvent (to a total volume of 5 mL). The vial is sealed with a Teflon-lined cap.
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature in an oil bath for the specified time.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short plug of silica gel. The filtrate is concentrated under reduced pressure, and the residue is analyzed by ¹H NMR and GC-MS to determine the yield. The product can be further purified by flash column chromatography.
Mechanistic Considerations
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle. The steric and electronic properties of the phosphine ligand play a crucial role in each step.
Highly hindered ligands such as HexMAPhos and XPhos are thought to favor the formation of monoligated Pd(0) species, which are highly active in the oxidative addition of challenging substrates like aryl chlorides.[2] Furthermore, the steric congestion around the metal center can accelerate the rate-limiting reductive elimination step, leading to higher turnover frequencies.
Conclusion
The choice of a hindered catalyst is critical for the successful synthesis of complex molecules via Suzuki-Miyaura cross-coupling. While established ligands like the Buchwald and Josiphos families offer excellent performance across a broad range of substrates, the development of novel, even more sterically demanding ligands, hypothetically represented here by HexMAPhos, holds promise for overcoming the most challenging coupling scenarios.
This guide provides a framework for the comparative evaluation of hindered catalysts. Researchers are encouraged to use the provided protocols and data as a starting point for their own investigations into the optimal catalyst system for their specific synthetic needs. The continued exploration of ligand space will undoubtedly lead to even more powerful and selective catalytic systems for the advancement of chemical synthesis.
References
- 1. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure wa… [ouci.dntb.gov.ua]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hexamethylacetone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Hexamethylacetone, a flammable ketone, requires specific procedures for its disposal to mitigate risks and adhere to regulatory standards. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with the core principles of laboratory safety and chemical handling.
Immediate Safety and Logistical Disposal Plan
The primary and most critical step in the disposal of this compound is to treat it as a flammable hazardous waste.[1][2] It should not be disposed of down the drain or in regular trash. The recommended procedure involves collection, proper storage, and transfer to a certified waste management facility, typically coordinated through your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[1]
-
Waste Collection:
-
Collect waste this compound in a designated, compatible container. The original container or a clean, chemically resistant container (e.g., glass or polyethylene) is suitable.
-
Ensure the container is in good condition and has a secure, tightly fitting cap.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[3]
-
Include any other components of the waste mixture.
-
-
Segregation:
-
Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents.[1]
-
Keep the waste in a designated satellite accumulation area within the laboratory.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or the designated chemical waste manager to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of waste. Adhere to the limits set by your institution and local regulations.[4]
-
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value | Citation |
| CAS Number | 815-24-7 | [1] |
| Flash Point | 32.8 °C (91 °F) | [5] |
| Classification | Flammable Liquid, Category 3 | [6] |
| Incompatibilities | Strong oxidizing agents | [1] |
Experimental Protocols: Chemical Degradation (Informational Only)
Disclaimer: The following experimental protocols are provided for informational purposes only to illustrate general chemical degradation pathways for ketones. These are not recommended procedures for the routine disposal of this compound waste. In-laboratory treatment of hazardous waste is highly regulated, requires a thorough risk assessment, and should only be performed by trained personnel with the explicit approval of their institution's EHS department. The safest and most compliant method for disposal is through a certified hazardous waste management program.
Ketones are generally resistant to oxidation except under harsh conditions.[1] Reduction of ketones to secondary alcohols is a more common laboratory transformation.
Hypothetical Protocol 1: Oxidation of a Ketone (Not Recommended for Waste Disposal)
This protocol describes the general oxidation of a ketone to carboxylic acids using a strong oxidizing agent. This reaction is often destructive and not a controlled method for waste treatment.
Methodology:
-
In a fume hood, a solution of the ketone in a suitable solvent would be prepared.
-
A strong oxidizing agent, such as potassium permanganate, would be slowly added to the ketone solution with stirring and cooling, as the reaction can be exothermic.
-
The reaction would proceed, breaking carbon-carbon bonds and forming a mixture of carboxylic acids.
-
The resulting mixture would still be considered hazardous waste and require proper disposal.
Hypothetical Protocol 2: Reduction of a Ketone (Not Recommended for Waste Disposal)
This protocol outlines the general reduction of a ketone to a secondary alcohol using a reducing agent like sodium borohydride.
Methodology:
-
The ketone would be dissolved in a suitable solvent, such as methanol or ethanol, in a reaction flask placed in an ice bath to control the reaction temperature.
-
Sodium borohydride would be added portion-wise to the stirred solution.
-
The reaction mixture would be stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography.
-
The reaction would then be quenched by the slow addition of water or a dilute acid.
-
The resulting secondary alcohol and other byproducts would need to be collected and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the proper procedure for this compound waste disposal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
